5-fluoro-1-methyl-1H-indole-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1-methylindole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPPQGQRPBIRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629561 | |
| Record name | 5-Fluoro-1-methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883531-48-4 | |
| Record name | 5-Fluoro-1-methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for the preparation of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing with the formation of the 5-fluoroindole core, followed by N-methylation and subsequent C2-formylation. This document details the experimental protocols for each key transformation, presents relevant quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of the target molecule, this compound, is strategically approached in three main stages:
-
Synthesis of 5-fluoroindole: This initial step focuses on constructing the core indole structure bearing a fluorine substituent at the 5-position. Various classical indole syntheses can be employed, with the Leimgruber-Batcho and Fischer indole syntheses being prominent examples.
-
N-methylation of 5-fluoroindole: The secondary amine of the indole ring is then methylated to introduce the N-methyl group, yielding 1-methyl-5-fluoroindole. This is a crucial step for directing the subsequent formylation.
-
C2-Formylation of 1-methyl-5-fluoroindole: The final step involves the introduction of a carbaldehyde group at the C2 position of the N-methylated indole. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. While this reaction typically favors the C3 position in N-H indoles, the presence of the N-methyl group can influence the regioselectivity. An alternative approach to ensure C2 selectivity is through ortho-lithiation followed by reaction with a formylating agent.
Experimental Protocols
Step 1: Synthesis of 5-fluoroindole
One effective method for the synthesis of 5-fluoroindole is through the reductive cyclization of 2-(5-fluoro-2-nitrophenyl)acetonitrile.
Experimental Protocol:
A round-bottom flask is charged with 10% Palladium on carbon (Pd/C) under an inert nitrogen atmosphere. A solution of 2-(5-fluoro-2-nitrophenyl)acetonitrile in anhydrous ethanol is then added. The reaction vessel is subjected to three cycles of vacuum and backfilling with hydrogen gas. The resulting mixture is stirred vigorously under a hydrogen atmosphere overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy. Upon completion, the hydrogen atmosphere is replaced with nitrogen, and the catalyst is filtered off through a pad of celite. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 5-fluoroindole as a solid.
Step 2: Synthesis of 1-methyl-5-fluoroindole
The N-methylation of 5-fluoroindole can be achieved using dimethyl carbonate as a green and efficient methylating agent.[1]
Experimental Protocol:
To a solution of 5-fluoroindole in N,N-dimethylformamide (DMF), potassium carbonate is added. The mixture is stirred, and dimethyl carbonate is subsequently added. The reaction mixture is then heated to reflux (approximately 130 °C) for several hours, with the reaction progress monitored by TLC. After completion, the mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water and hexane, and dried under vacuum to yield 1-methyl-5-fluoroindole.
Step 3: Synthesis of this compound
The final formylation step can be accomplished via the Vilsmeier-Haack reaction.[2]
Experimental Protocol:
In a flame-dried, three-necked flask under an inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to anhydrous N,N-dimethylformamide (DMF) at 0 °C with stirring. The mixture is stirred for a short period to form the Vilsmeier reagent. A solution of 1-methyl-5-fluoroindole in anhydrous DMF is then added dropwise to the pre-formed Vilsmeier reagent at 0 °C. The reaction mixture is allowed to warm to room temperature and then heated for several hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of an aqueous solution of sodium acetate or sodium hydroxide. The mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis pathway. Please note that yields can vary based on reaction scale and optimization.
| Step | Reaction | Starting Material | Reagents | Solvent | Typical Yield (%) |
| 1 | Synthesis of 5-fluoroindole | 2-(5-fluoro-2-nitrophenyl)acetonitrile | 10% Pd/C, H₂ | Ethanol | 80-90%[3] |
| 2 | N-methylation | 5-fluoroindole | Dimethyl carbonate, K₂CO₃ | DMF | 90-97%[1] |
| 3 | C2-Formylation | 1-methyl-5-fluoroindole | POCl₃, DMF | DMF | 60-75% (estimated) |
Mandatory Visualization
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic pathway for this compound.
References
Physicochemical Properties of 5-Fluoro-1-methyl-1H-indole-2-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the synthetic organic compound, 5-fluoro-1-methyl-1H-indole-2-carbaldehyde. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery. The information is presented to facilitate further investigation and application of this compound.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₈FNO | PubChem[1] |
| Molecular Weight | 177.17 g/mol | PubChem[1] |
| IUPAC Name | 5-fluoro-1-methylindole-2-carbaldehyde | PubChem[1] |
| CAS Number | 883531-48-4 | PubChem[1] |
| Canonical SMILES | CN1C2=C(C=C(C=C2)F)C=C1C=O | PubChem[1] |
| InChI | InChI=1S/C10H8FNO/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-6H,1H3 | PubChem[1] |
| InChIKey | VNPPQGQRPBIRPW-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 177.058992041 | PubChem[1] |
| Monoisotopic Mass | 177.058992041 | PubChem[1] |
| Topological Polar Surface Area | 22 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
| Complexity | 209 | PubChem[1] |
Spectroscopic and Hazard Information
While specific experimental spectra for this compound are not available in the searched literature, researchers can anticipate characteristic signals based on its structure. For instance, in ¹H NMR spectroscopy, one would expect to see signals corresponding to the aldehyde proton, the aromatic protons on the indole ring, and the N-methyl protons. Similarly, ¹³C NMR would show distinct peaks for the carbonyl carbon, the aromatic carbons, and the methyl carbon. IR spectroscopy would likely exhibit a strong absorption band for the carbonyl group (C=O) stretching vibration.
In terms of safety and handling, the compound is classified under the Globally Harmonized System (GHS) with the following hazard statement:
-
H319 : Causes serious eye irritation.[1]
Appropriate personal protective equipment (PPE), including safety goggles, should be used when handling this compound.
Experimental Protocols: A General Synthetic Approach
Figure 1. A generalized workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Detailed Methodological Considerations:
-
Vilsmeier Reagent Formation: The Vilsmeier reagent is typically prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under an inert atmosphere.
-
Formylation: The starting material, 5-fluoro-1-methyl-1H-indole, would then be added to the prepared Vilsmeier reagent. The reaction temperature and time would need to be carefully monitored and optimized to ensure complete reaction and minimize side products.
-
Work-up: The reaction is typically quenched by pouring the mixture onto ice, followed by hydrolysis of the intermediate iminium salt, often facilitated by heating with an aqueous solution of a salt like sodium acetate.
-
Purification: The crude product would be extracted into a suitable organic solvent. Final purification is commonly achieved through silica gel column chromatography.
Biological Context and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any particular signaling pathway. However, the indole scaffold is a privileged structure in medicinal chemistry, and fluorinated organic molecules often exhibit unique biological activities.
The broader class of fluorinated indole derivatives has been investigated for a range of therapeutic applications. For instance, related compounds have been explored as inhibitors of various enzymes and as modulators of receptor activity. The introduction of a fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, potentially enhancing its biological efficacy and pharmacokinetic profile.
The logical relationship for the potential biological investigation of this compound is outlined below.
Figure 2. A logical workflow for the biological investigation of this compound.
Given its structural features, this compound could be a valuable intermediate for the synthesis of more complex molecules with potential biological activities. The aldehyde functional group is particularly versatile for further chemical modifications, such as reductive amination, Wittig reactions, or the formation of hydrazones and other derivatives, enabling the generation of a library of compounds for biological screening. Researchers are encouraged to explore its potential in various therapeutic areas where indole-based compounds have shown promise.
References
An In-depth Technical Guide to 5-fluoro-1-methyl-1H-indole-2-carbaldehyde (CAS Number: 883531-48-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for the synthesis, biological activity, and specific signaling pathways of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde is limited. The following guide is constructed based on established chemical principles and data from structurally related compounds to provide a comprehensive and practical resource.
Core Compound Information
This compound is a fluorinated indole derivative. The presence of a fluorine atom at the 5-position and a methyl group at the 1-position of the indole ring, combined with a carbaldehyde group at the 2-position, suggests its potential as a versatile intermediate in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 883531-48-4 |
| Molecular Formula | C₁₀H₈FNO |
| Molecular Weight | 177.18 g/mol |
| Appearance | Solid (predicted) |
| InChI | InChI=1S/C10H8FNO/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-6H,1H3 |
| SMILES | CN1C(=C(C=O)C=C2)C2=CC=C(F)C=C1 |
Note: Some properties are computed and not experimentally verified.
Plausible Synthesis Protocol
Step 1: N-Methylation of 5-fluoroindole
Objective: To synthesize the precursor, 5-fluoro-1-methyl-1H-indole.
Materials:
-
5-fluoroindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Protocol:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 5-fluoroindole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-fluoro-1-methyl-1H-indole.
Step 2: Vilsmeier-Haack Formylation of 5-fluoro-1-methyl-1H-indole
Objective: To synthesize this compound.
Materials:
-
5-fluoro-1-methyl-1H-indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Protocol:
-
In a flask under an inert atmosphere, cool anhydrous DMF (10 equivalents) to 0 °C.
-
Add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Add a solution of 5-fluoro-1-methyl-1H-indole (1.0 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Table 2: Plausible Synthesis Reaction Parameters
| Step | Reactants | Reagents | Solvent | Temperature | Time | Purification |
| 1. N-Methylation | 5-fluoroindole, Methyl iodide | Sodium hydride | DMF | 0 °C to RT | 13-17 h | Column Chromatography |
| 2. Formylation | 5-fluoro-1-methyl-1H-indole | POCl₃, DMF | DCM | 0 °C to 50 °C | 2.5-4.5 h | Column Chromatography |
Visualization of Synthetic Workflow
Caption: Plausible two-step synthesis of the target compound.
Biological Activity and Potential Signaling Pathways (Based on Related Compounds)
Direct biological activity data for this compound is not available in the public domain. However, the broader class of fluorinated indole derivatives has shown significant promise in drug discovery, particularly in oncology and virology.
Derivatives of 5-fluoroindole have been investigated for their potential as anticancer agents and as ligands for serotonin receptors.[1] The introduction of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.[2] For instance, various 5-fluoro-2-oxindole derivatives have demonstrated potent α-glucosidase inhibitory activity, suggesting potential applications in diabetes treatment.[2]
In the context of cancer, indole compounds are known to modulate several critical signaling pathways. Two of the most prominent are the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in various cancers.[3][4]
Potential Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Many indole derivatives have been shown to inhibit this pathway at various nodes, leading to apoptosis and cell cycle arrest in cancer cells.[3]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Potential Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers, and indole alkaloids have been identified as potential modulators of this pathway.[4][5]
Caption: Potential modulation of the MAPK signaling pathway.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Its structural features suggest significant potential as a building block for the synthesis of novel therapeutic agents. The plausible synthetic route via N-methylation followed by Vilsmeier-Haack formylation provides a clear path for its preparation in a laboratory setting.
Future research should focus on the experimental validation of the proposed synthesis and the thorough characterization of the compound. Subsequently, comprehensive biological screening is warranted to elucidate its specific activities and mechanisms of action. Given the established roles of related fluoroindole derivatives, investigations into its anticancer, antiviral, and enzyme inhibitory properties would be a logical starting point. The exploration of its effects on key signaling pathways, such as PI3K/Akt/mTOR and MAPK, could reveal its potential as a targeted therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Spectroscopic Analysis of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde, a fluorinated indole derivative of significant interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this guide presents a detailed compilation of predicted spectroscopic values based on the analysis of structurally related analogs. Furthermore, it outlines robust experimental protocols for the synthesis and spectroscopic characterization of this and similar molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and application of novel indole derivatives.
Introduction
Indole and its derivatives are a cornerstone of many natural products and pharmaceuticals, exhibiting a wide array of biological activities. The introduction of a fluorine atom into the indole scaffold can significantly modulate its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making fluorinated indoles attractive targets in drug discovery. This compound is a key intermediate for the synthesis of more complex bioactive molecules. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and further structural modifications.
This guide addresses the current gap in readily available experimental data by providing a predictive spectroscopic profile and detailed analytical methodologies.
Predicted Spectroscopic Data
While direct experimental spectra for this compound are not widely published, a comprehensive set of predicted data has been compiled from the analysis of structurally similar compounds. The following tables summarize the expected quantitative data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~9.8 - 10.0 | s | - | 1H | H-C=O |
| ~7.5 - 7.7 | dd | J(H,F) ≈ 9.0, J(H,H) ≈ 4.5 | 1H | H4 |
| ~7.2 - 7.4 | s | - | 1H | H3 |
| ~7.0 - 7.2 | ddd | J(H,H) ≈ 9.0, J(H,F) ≈ 9.0, J(H,H) ≈ 2.5 | 1H | H6 |
| ~6.8 - 7.0 | dd | J(H,F) ≈ 9.5, J(H,H) ≈ 2.5 | 1H | H7 |
| ~4.0 - 4.2 | s | - | 3H | N-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~180 - 185 | C=O |
| ~158 - 162 (d, ¹J(C,F)) | C5 |
| ~140 - 145 | C7a |
| ~135 - 140 | C2 |
| ~125 - 130 (d, J(C,F)) | C3a |
| ~120 - 125 (d, J(C,F)) | C4 |
| ~110 - 115 (d, J(C,F)) | C6 |
| ~105 - 110 (d, J(C,F)) | C7 |
| ~100 - 105 | C3 |
| ~30 - 35 | N-CH₃ |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -115 to -125 | m |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920 - 2850 | Medium | C-H stretch (methyl) |
| ~2820, 2720 | Medium | C-H stretch (aldehyde) |
| ~1660 - 1680 | Strong | C=O stretch (aldehyde) |
| ~1600 - 1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 - 1000 | Strong | C-F stretch |
Table 5: Predicted Mass Spectrometry Data
| m/z | Ion |
| 177.06 | [M]⁺ |
| 176.05 | [M-H]⁺ |
| 148.05 | [M-CHO]⁺ |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of this compound, based on established laboratory practices for similar compounds.
Synthesis: Vilsmeier-Haack Formylation of 5-fluoro-1-methyl-1H-indole
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like indoles.[1][2][3]
Materials:
-
5-fluoro-1-methyl-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-fluoro-1-methyl-1H-indole (1 equivalent) in anhydrous DMF (3-5 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 - 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.
Spectroscopic Analysis
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Acquisition: Use standard pulse programs. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
3.2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR)-FTIR spectrometer.
-
Data Acquisition: Record the spectrum typically over a range of 4000-400 cm⁻¹.
3.2.3 Mass Spectrometry (MS)
-
Instrumentation: Obtain high-resolution mass spectra using an Electrospray Ionization Time-of-Flight (ESI-TOF) or a similar high-resolution mass spectrometer.
-
Sample Introduction: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ion source via direct infusion or after separation by liquid chromatography.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Conclusion
This technical guide provides a foundational spectroscopic profile for this compound based on predictive data derived from analogous compounds. The detailed experimental protocols for its synthesis and characterization offer a practical framework for researchers in organic and medicinal chemistry. The presented information is intended to facilitate the unambiguous identification and further development of this and other novel fluorinated indole derivatives, thereby supporting advancements in drug discovery and materials science.
References
An In-Depth Technical Guide to 5-fluoro-1-methyl-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for 5-fluoro-1-methyl-1H-indole-2-carbaldehyde, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes information on closely related analogs to provide a contextual understanding of its expected chemical behavior and potential biological significance.
Molecular Structure and Identification
This compound is a heterocyclic aromatic compound featuring an indole core structure. Key modifications include a fluorine atom at the 5-position of the benzene ring, a methyl group attached to the indole nitrogen (position 1), and a carbaldehyde (formyl) group at the 2-position of the pyrrole ring.
Molecular Diagram:
Caption: 2D structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 883531-48-4[1] |
| Molecular Formula | C₁₀H₈FNO[1] |
| Molecular Weight | 177.17 g/mol [1] |
| SMILES | CN1C2=C(C=C(F)C=C2)C=C1C=O[1] |
| InChI | InChI=1S/C10H8FNO/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-6H,1H3[1] |
| InChIKey | VNPPQGQRPBIRPW-UHFFFAOYSA-N[1] |
Physicochemical Properties
Quantitative data regarding the physicochemical properties of this compound is limited. The table below summarizes the computed properties available from public databases.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 177.17 g/mol | PubChem[1] |
| XLogP3 | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 177.058992 g/mol | PubChem[1] |
| Topological Polar Surface Area | 32.9 Ų | PubChem |
| Heavy Atom Count | 13 | PubChem |
Synthesis and Experimental Protocols
Logical Synthesis Workflow:
Caption: A plausible synthetic workflow for this compound.
General Experimental Protocol (Hypothetical):
-
N-Methylation of 5-fluoro-1H-indole: To a solution of 5-fluoro-1H-indole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a strong base like sodium hydride (NaH) is added portion-wise at 0°C. The resulting mixture is stirred for a period to allow for the deprotonation of the indole nitrogen. Subsequently, a methylating agent, typically methyl iodide (CH₃I), is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by Thin Layer Chromatography). The reaction is then quenched with water and the product, 5-fluoro-1-methyl-1H-indole, is extracted with an organic solvent, dried, and purified.
-
Formylation of 5-fluoro-1-methyl-1H-indole: The formylation at the C2 position can be achieved via the Vilsmeier-Haack reaction. To a solution of anhydrous N,N-dimethylformamide (DMF) at 0°C, phosphorus oxychloride (POCl₃) is added dropwise to form the Vilsmeier reagent. The intermediate, 5-fluoro-1-methyl-1H-indole, dissolved in DMF, is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is heated and stirred for several hours. After completion, the reaction is cooled and quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate). The precipitated product, this compound, is then filtered, washed, and purified, typically by recrystallization or column chromatography.
Spectroscopic Data
Experimental spectroscopic data for this compound is not available in the reviewed literature. The following tables provide predicted and analogous data to aid in the characterization of this molecule.
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CHO | 9.8 - 10.2 | s |
| H3 | 7.2 - 7.4 | s |
| H4 | 7.5 - 7.7 | dd |
| H6 | 7.0 - 7.2 | ddd |
| H7 | 7.3 - 7.5 | dd |
| N-CH₃ | 3.8 - 4.0 | s |
Note: Predictions are based on standard chemical shift values for similar indole structures. Actual values may vary. Coupling constants are expected for the aromatic protons due to interactions with the fluorine atom and adjacent protons.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 180 - 185 |
| C2 | 138 - 142 |
| C3 | 115 - 120 |
| C3a | 128 - 132 |
| C4 | 110 - 115 (d, J_CF) |
| C5 | 158 - 162 (d, J_CF) |
| C6 | 112 - 118 (d, J_CF) |
| C7 | 125 - 130 |
| C7a | 135 - 140 |
| N-CH₃ | 30 - 35 |
Note: The carbon atoms in the benzene ring will exhibit splitting due to coupling with the fluorine atom (J_CF).
Table 5: Expected FT-IR Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (aldehyde) | 1670 - 1700 | Strong |
| C-H (aldehyde) | 2720 - 2820 | Medium |
| C=C (aromatic) | 1500 - 1600 | Medium-Strong |
| C-N (indole) | 1200 - 1350 | Medium |
| C-F (aromatic) | 1100 - 1250 | Strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (methyl) | 2850 - 2960 | Medium |
Mass Spectrometry:
In a mass spectrum, the molecular ion peak [M]⁺ for this compound would be expected at an m/z of approximately 177.0590. Common fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 Da) leading to a fragment at m/z 148, and potentially the loss of a methyl radical (CH₃, 15 Da) from the molecular ion.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature detailing the biological activity or the signaling pathways associated with this compound. However, the indole scaffold is a well-established privileged structure in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities.
Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The presence of the fluorine atom at the 5-position could modulate the electronic properties of the indole ring system and influence its interaction with biological targets.
Given that structurally similar indole-based compounds have shown activities as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial or anticancer agents, it is plausible that this compound could be a valuable lead compound for drug discovery programs.
Potential Research Workflow for Biological Activity Screening:
Caption: A general workflow for investigating the biological activity of the title compound.
Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.
Conclusion
This compound is a fluorinated indole derivative with potential for applications in medicinal chemistry and drug development. While specific experimental data for this compound is scarce, this guide provides a comprehensive summary of its known identifiers, computed properties, and a logical framework for its synthesis and characterization based on established chemical principles. The information presented herein serves as a valuable resource for researchers interested in exploring the therapeutic potential of this and related compounds. Further experimental investigation is warranted to fully characterize its molecular properties and biological activity.
References
biological screening of novel 5-fluoro-1-methyl-1H-indole-2-carbaldehyde derivatives
An In-depth Technical Guide on the Biological Screening of Novel 5-fluoro-1-methyl-1H-indole-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the , a class of compounds with significant potential in pharmaceutical development. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom at the 5-position and a methyl group at the 1-position can significantly modulate the physicochemical and biological properties of these molecules, making them promising candidates for anticancer, antimicrobial, and other therapeutic applications.[1][2][3] This document outlines detailed experimental protocols for their biological evaluation, presents data in a structured format, and visualizes key workflows.
Rationale for Screening
Indole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4] The fluorine atom in the this compound structure can enhance metabolic stability, binding affinity, and cell permeability.[2][3] The aldehyde group at the 2-position provides a reactive site for the synthesis of a diverse library of derivatives, such as Schiff bases and hydrazones, further expanding the potential for discovering novel bioactive molecules.[2][4] Biological screening of these derivatives is crucial to identify lead compounds for further drug development.
Anticancer Screening Protocols
A primary focus of screening indole derivatives is the identification of novel anticancer agents.[2][3][5] The following protocols describe common assays for evaluating the cytotoxic and mechanistic properties of this compound derivatives.
Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Detailed Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in DMSO. Add the compounds to the wells, ensuring the final DMSO concentration is less than 0.5%. Include wells with DMSO only as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Tubulin Polymerization Assay
Principle: Many indole derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[2] This assay measures the ability of test compounds to interfere with the formation of microtubules from tubulin.
Detailed Methodology:
-
Materials: 99% pure tubulin, GTP solution, and a fluorescent reporter dye that binds to polymerized tubulin.[1]
-
Compound Preparation: Dispense 2 µL of the test compounds or controls into the wells of a 384-well plate.[1]
-
Reaction Mixture: Prepare a tubulin/reporter dye mix. Add 18 µL of this mix to each well.[1]
-
Initiation: Initiate polymerization by adding 5 µL of GTP solution to each well.[1]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm) every minute for 60 minutes.[1]
-
Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate of fluorescence increase in the presence of the test compound indicates inhibition of tubulin polymerization. Calculate the IC50 value.
Antimicrobial Screening Protocols
Indole derivatives are also known for their antimicrobial properties.[4] The following are standard protocols for assessing the antibacterial and antifungal activity of this compound derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.
Detailed Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli for bacteria; Candida albicans for fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a reference standard.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Data Presentation
The quantitative data from the biological screenings should be summarized in a clear and structured manner to facilitate comparison between derivatives.
Table 1: Hypothetical Anticancer Activity of this compound Derivatives
| Compound ID | Modification on Carbaldehyde | MCF-7 IC50 (µM) | A549 IC50 (µM) | Tubulin Polymerization IC50 (µM) |
| FMIC-001 | Phenylhydrazone | 2.5 | 5.1 | 1.8 |
| FMIC-002 | 4-Chlorophenylhydrazone | 1.1 | 2.3 | 0.9 |
| FMIC-003 | Thiosemicarbazone | 8.9 | 12.4 | > 50 |
| FMIC-004 | Semicarbazone | 15.2 | 21.7 | > 50 |
| Doxorubicin | - | 0.5 | 0.8 | N/A |
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives
| Compound ID | Modification on Carbaldehyde | S. aureus | E. coli | C. albicans |
| FMIC-001 | Phenylhydrazone | 16 | 32 | 64 |
| FMIC-002 | 4-Chlorophenylhydrazone | 8 | 16 | 32 |
| FMIC-003 | Thiosemicarbazone | 4 | 8 | 16 |
| FMIC-004 | Semicarbazone | 32 | 64 | >128 |
| Ciprofloxacin | - | 1 | 0.5 | N/A |
| Fluconazole | - | N/A | N/A | 2 |
Visualizations of Experimental Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for anticancer screening assays.
Caption: Workflow for antimicrobial MIC determination.
Caption: Proposed mechanism of action for anticancer activity.
Conclusion
The is a critical step in the discovery of new therapeutic agents. The protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of these compounds for their anticancer and antimicrobial potential. The structured presentation of data and visualization of experimental processes are intended to aid researchers in the efficient and effective assessment of this promising class of molecules. Further studies, including in vivo efficacy and toxicity assessments, will be necessary for the development of the most promising candidates into clinical therapies.
References
The Discovery and Synthesis of 5-Fluoro-1-methyl-1H-indole-2-carbaldehyde and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This technical guide provides a comprehensive overview of the discovery and synthesis of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde and its analogs. While specific discovery details for the named compound are not extensively documented in publicly available literature, its structural similarity to other biologically active indole derivatives suggests its potential as a valuable intermediate in drug discovery. This guide details plausible synthetic routes, experimental protocols for related analogs, and summarizes the biological activities of these compounds, with a focus on their potential as anticancer and enzyme-inhibiting agents.
Introduction
Indole and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The 5-fluoro substitution on the indole ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to biological targets. The 2-carbaldehyde functional group serves as a versatile synthetic handle for the preparation of a wide array of more complex molecules. This compound, with its combination of these features, represents a key building block for the synthesis of novel therapeutic agents. This guide will explore the synthesis and potential applications of this compound and its structural analogs.
Synthetic Methodologies
The synthesis of this compound can be approached through several established methods for the formylation of indoles. The primary challenge lies in the regioselective introduction of the aldehyde group at the C2 position. Two common and effective strategies are the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation.
Proposed Synthesis of this compound
A likely synthetic pathway for the target compound would involve the initial preparation of 5-fluoro-1-methyl-1H-indole, followed by formylation.
Caption: Proposed synthetic route to this compound.
Experimental Protocols
Protocol 1: Synthesis of Indole-2-carbaldehyde via Lithiation and Formylation [1]
This procedure details the formylation of indole, which can be adapted for the 5-fluoro-1-methyl analog.
-
Step 1: Lithiation of Indole:
-
Dissolve indole (1.00 g, 8.54 mmol) in 50 mL of dry THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 2.5 M solution of n-butyllithium in hexanes (3.80 mL, 9.39 mmol) to the THF solution and stir for 30 minutes.
-
Pass carbon dioxide gas through the reaction mixture for 10 minutes.
-
Allow the resulting solution to warm to room temperature.
-
Remove the excess carbon dioxide under reduced pressure and concentrate the solution to 25 mL.
-
Add 50 mL of dry THF and cool the solution again to -78 °C.
-
Slowly add a 1.7 M solution of tert-butyllithium in pentane (5.00 mL, 8.54 mmol) and stir at -78 °C for 1 hour.
-
-
Step 2: Formylation:
-
Add anhydrous N,N-dimethylformamide (DMF) (0.83 mL, 8.5 mmol) to the solution.
-
Allow the reaction mixture to warm to room temperature over a period of 1.5 hours.
-
-
Step 3: Work-up and Purification:
-
Quench the reaction by adding 10 mL of water and stir for 15 minutes.
-
Add diethyl ether and separate the organic layer.
-
Wash the organic layer with brine (3 x 20 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting solid by silica gel chromatography using a mixture of hexanes and ethyl acetate (80:20) as the eluent to yield indole-2-carbaldehyde.
-
Protocol 2: Synthesis of 5-Fluoro-2-oxindole Derivatives via Knoevenagel Condensation [2]
This protocol is for the synthesis of analogs where the indole core is modified.
-
Step 1: Reaction Setup:
-
To a solution of 5-fluoro-2-oxindole (1.0 mmol, 1.0 equiv) in ethanol, add a substituted aldehyde (1.5 mmol, 1.5 equiv) and potassium hydroxide (6.0 mmol, 6.0 equiv).
-
-
Step 2: Reaction:
-
Stir the mixture at room temperature for 3 hours.
-
-
Step 3: Work-up and Purification:
-
After completion of the reaction (monitored by TLC), pour the mixture into ice water and acidify with dilute HCl.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 5-fluoro-2-oxindole derivative.
-
Biological Activities of Analogs
While quantitative biological data for this compound is not available, numerous studies have reported the biological activities of its structural analogs. These studies provide insights into the potential therapeutic applications of this class of compounds.
Anticancer Activity
Derivatives of 5-fluoro-1H-indole-2-carbaldehyde have shown promising anticancer properties.[3] Modifications of the indole scaffold have led to compounds with selective cytotoxicity against cancer cell lines.[3] For instance, certain indole derivatives have been found to induce apoptosis in cancer cells.
Table 1: Anticancer Activity of Indole Analogs
| Compound/Analog | Cancer Cell Line | Activity Metric | Value | Reference |
| bis-[((5-fluoro-1-methyl)indol-3-yl)methylcyclopentadienyl] titanium (IV) dichloride | CAKI-1 (Renal Cancer) | IC50 | 450 (±10) µM | [3] |
| bis-[((5-chloro-1-methyl)indol-3-yl)methylcyclopentadienyl] titanium (IV) dichloride | CAKI-1 (Renal Cancer) | IC50 | >450 µM | [3] |
| bis-[((5-bromo-1-methyl)indol-3-yl)methylcyclopentadienyl] titanium (IV) dichloride | CAKI-1 (Renal Cancer) | IC50 | 140 (±6) µM | [3] |
α-Glucosidase Inhibition
A series of 5-fluoro-2-oxindole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity.[2] Several of these compounds exhibited significantly better inhibitory activity than the reference drug, acarbose.
Table 2: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Derivatives [2]
| Compound | R Group on Benzylidene | IC50 (µM) |
| 3d | 2-Cl | 49.89 ± 1.16 |
| 3f | 4-Cl | 35.83 ± 0.98 |
| 3i | 4-Br | 56.87 ± 0.42 |
| Acarbose (Reference) | - | 569.43 ± 43.72 |
Signaling Pathways and Experimental Workflows
The potential mechanism of action for anticancer indole derivatives often involves the inhibition of key signaling pathways involved in cell proliferation and survival.
Caption: Potential mechanism of action for anticancer indole analogs.
The general workflow for the synthesis and evaluation of these analogs is a multi-step process.
Caption: General experimental workflow for analog synthesis and evaluation.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is limited, the synthesis and evaluation of its analogs have demonstrated significant potential in areas such as oncology and metabolic diseases. The synthetic methodologies outlined in this guide provide a clear path for the preparation of this and related compounds. Further investigation into the biological activities of this compound and the expansion of its analog libraries are warranted to fully explore its therapeutic potential. The versatility of the indole-2-carbaldehyde moiety allows for extensive chemical modifications, paving the way for the discovery of new and potent drug candidates.
References
A Theoretical and Computational Guideline for the Analysis of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-fluoro-1-methyl-1H-indole-2-carbaldehyde is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom and a methyl group to the indole scaffold can profoundly influence its electronic properties, reactivity, and biological activity. This technical guide provides a comprehensive framework for the theoretical and computational investigation of this molecule. While specific experimental and theoretical studies on this compound are not extensively available in the current literature, this document outlines the established computational methodologies and expected data from such analyses, drawing parallels from studies on closely related indole derivatives. The guide details proposed computational protocols, data presentation strategies, and visual workflows to facilitate future research into this promising compound.
Introduction
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Chemical modification of the indole nucleus is a common strategy to modulate the pharmacological properties of these molecules. The subject of this guide, this compound, possesses three key structural features: the indole core, a fluorine substituent at the 5-position, a methyl group at the 1-position (the indole nitrogen), and a carbaldehyde group at the 2-position.
The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.[1][2] The N-methylation prevents hydrogen bond donation and can alter the molecule's conformation and electronic properties. The carbaldehyde group is a versatile functional handle for further synthetic transformations and can participate in key interactions with biological targets.[1] Given these features, a thorough understanding of the molecule's physicochemical properties through theoretical studies is crucial for its potential applications.
Proposed Computational Methodologies
A robust theoretical investigation of this compound would typically involve a multi-faceted approach employing quantum chemical calculations. Density Functional Theory (DFT) is a powerful and widely used method for studying the electronic structure and properties of molecules of this size.
2.1. Geometric Optimization and Vibrational Analysis
The first step in a computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization.
-
Protocol:
-
The initial structure of this compound can be built using standard molecular modeling software.
-
Geometry optimization should be performed using a suitable DFT functional, such as B3LYP or ωB97X-D, combined with a basis set like 6-311++G(d,p). The choice of functional and basis set should be validated against experimental data for similar molecules where available.
-
To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation must be performed. The absence of imaginary frequencies confirms a stable structure.
-
The frequency calculation also provides theoretical vibrational spectra (Infrared and Raman), which can be compared with experimental data for structural validation.
-
2.2. Electronic Properties Analysis
Understanding the electronic landscape of the molecule is key to predicting its reactivity and intermolecular interactions.
-
Protocol:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. This is valuable for predicting how the molecule will interact with other molecules, including biological receptors.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.
-
2.3. Spectroscopic Properties Simulation
Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental data.
-
Protocol:
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.
-
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These can be correlated with experimental spectra for structural elucidation.[3]
-
2.4. Molecular Docking
To explore the potential biological activity, molecular docking simulations can be performed.
-
Protocol:
-
The optimized 3D structure of this compound is used as the ligand.
-
A relevant protein target is selected based on the known activities of similar indole derivatives (e.g., kinases, α-glucosidase).[4]
-
Docking software (e.g., AutoDock, GOLD) is used to predict the binding mode and affinity of the ligand within the protein's active site.[4] The results can guide the design of new derivatives with improved biological activity.
-
Predicted Data and Presentation
The following tables summarize the types of quantitative data that would be generated from the proposed computational studies. The values presented are hypothetical and for illustrative purposes, based on typical results for similar molecules.
Table 1: Key Molecular Properties of this compound
| Property | Symbol | Predicted Value | Unit |
| Molecular Formula | - | C₁₀H₈FNO | - |
| Molecular Weight | MW | 177.17 | g/mol |
| Exact Mass | - | 177.0590 | Da |
| Dipole Moment | µ | ~3.5 - 4.5 | Debye |
| HOMO Energy | E_HOMO | ~ -6.5 | eV |
| LUMO Energy | E_LUMO | ~ -1.8 | eV |
| HOMO-LUMO Gap | ΔE | ~ 4.7 | eV |
Table 2: Selected Predicted Geometrical Parameters
| Parameter | Atom(s) | Predicted Bond Length (Å) | Predicted Bond Angle (°) |
| C-F Bond | C5-F | ~ 1.36 | - |
| C=O Bond | C2-C(aldehyde)-O | ~ 1.22 | - |
| N-CH₃ Bond | N1-C(methyl) | ~ 1.45 | - |
| Indole Ring Angle | C8-N1-C2 | - | ~ 108.5 |
| Aldehyde Angle | C2-C(aldehyde)-H | - | ~ 125.0 |
Table 3: Predicted Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch | Aldehyde | ~ 1680 - 1700 |
| C-F Stretch | Fluoroaromatic | ~ 1230 - 1260 |
| C-H Stretch (Aromatic) | Indole Ring | ~ 3050 - 3150 |
| C-H Stretch (Methyl) | N-Methyl | ~ 2900 - 3000 |
Visualization of Workflows and Structures
Diagrams created using the DOT language provide a clear visual representation of the molecular structure and the computational workflows.
Caption: Molecular structure of this compound.
Caption: Proposed workflow for the theoretical study of the molecule.
Conclusion
While direct theoretical examinations of this compound are yet to be published, this guide provides a comprehensive roadmap for its computational analysis. By employing standard and robust methodologies such as Density Functional Theory, researchers can elucidate its structural, electronic, and spectroscopic properties. The insights gained from such theoretical studies are invaluable for understanding its chemical behavior and for guiding the rational design of new derivatives for applications in drug discovery and materials science. This framework serves as a foundational resource for initiating and advancing the theoretical exploration of this promising indole derivative.
References
Unraveling the Role of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde: A Technical Review of a Key Synthetic Intermediate
For Immediate Release
Shanghai, China – December 28, 2025 – An in-depth technical guide released today consolidates the current scientific understanding of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde, a fluorinated indole derivative. This document, tailored for researchers, scientists, and drug development professionals, clarifies the compound's primary role as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly in the realm of oncology. While a specific, direct mechanism of action for this compound itself is not extensively documented in peer-reviewed literature, this guide explores the biological activities of its closely related analogs and derivatives to provide a contextual framework for its potential applications.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. These activities span anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The strategic placement of substituents on the indole ring can significantly modulate the pharmacological profile of the resulting molecule. Fluorination, in particular, is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.
Primary Role as a Synthetic Intermediate
Current scientific literature predominantly identifies this compound as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive aldehyde group and a fluorinated, N-methylated indole core, makes it an ideal precursor for the construction of more complex, biologically active compounds. Its application as an intermediate is noted in the development of novel therapeutic agents, with a significant focus on anticancer drug discovery.
Inferred Biological Activity from Structural Analogs
Although direct biological data for this compound is scarce, studies on structurally similar compounds provide insights into its potential pharmacological relevance.
Anticancer Potential of Indole Derivatives
The broader class of indole derivatives has been extensively investigated for anticancer properties. The indole scaffold can interact with various biological targets, including enzymes, receptors, and nucleic acids. The introduction of a fluorine atom can enhance the binding affinity and selectivity of these interactions.
One area of investigation for related compounds involves their cytotoxic effects on cancer cell lines. For instance, a derivative incorporating a 5-fluoro-1-methylindole moiety has been evaluated for its activity against renal cancer cells. While this derivative is a more complex molecule, the data underscores the potential of the core structure in oncology research.
Enzyme Inhibition by Related Scaffolds
Research into other fluorinated indole analogs has revealed potential for enzyme inhibition. A notable example is the study of 5-fluoro-2-oxindole derivatives, which have demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. These findings, while not directly applicable to this compound due to differences in the core indole structure, highlight a potential avenue of investigation for novel enzyme inhibitors based on the fluorinated indole scaffold.
Quantitative Data from Related Compounds
To provide a quantitative perspective, the following table summarizes the biological activity data for a structurally related, but distinct, 5-fluoro-2-oxindole derivative that has been studied for its α-glucosidase inhibitory activity. It is crucial to note that this data does not pertain directly to this compound.
| Compound Class | Derivative | Target | Activity (IC₅₀) | Reference |
| 5-fluoro-2-oxindole | (Z)-3-(2-chlorobenzylidene)-5-fluoroindolin-2-one | α-glucosidase | 56.87 ± 0.42 μM | [1][2] |
| 5-fluoro-2-oxindole | (Z)-3-(4-chlorobenzylidene)-5-fluoroindolin-2-one | α-glucosidase | 49.89 ± 1.16 μM | [1][2] |
| 5-fluoro-2-oxindole | (Z)-3-(2,4-dichlorobenzylidene)-5-fluoroindolin-2-one | α-glucosidase | 35.83 ± 0.98 μM | [1][2] |
| Reference Compound | Acarbose | α-glucosidase | 569.43 ± 43.72 μM | [1][2] |
Experimental Protocols for Analog Studies
The following provides a generalized experimental protocol for an α-glucosidase inhibition assay, as would be used for the 5-fluoro-2-oxindole derivatives mentioned above.
α-Glucosidase Inhibition Assay Protocol
-
Enzyme Solution Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Substrate Solution Preparation: A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is prepared in the same buffer.
-
Test Compound Preparation: The test compounds (e.g., 5-fluoro-2-oxindole derivatives) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations.
-
Assay Procedure:
-
In a 96-well plate, the enzyme solution is pre-incubated with the test compound solutions at various concentrations for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by adding the pNPG substrate solution to each well.
-
The plate is incubated for a further period (e.g., 20 minutes) at the same temperature.
-
The reaction is terminated by adding a stop solution (e.g., sodium carbonate solution).
-
-
Data Measurement: The absorbance of the resulting p-nitrophenol is measured using a microplate reader at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Synthetic and Logical Pathways
The following diagrams illustrate the role of this compound as a synthetic intermediate and the logical flow of investigating related compounds.
Conclusion and Future Directions
References
Synthesis of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways for producing 5-fluoro-1-methyl-1H-indole-2-carbaldehyde, a valuable intermediate in pharmaceutical research. The synthesis is typically approached as a three-step sequence: the formation of the 5-fluoroindole core, N-methylation of the indole nitrogen, and subsequent formylation at the C-2 position. This document details the starting materials, experimental protocols, and quantitative data associated with these transformations.
Core Synthetic Strategies
Two primary retrosynthetic analyses are considered for the synthesis of the key intermediate, 5-fluoro-1H-indole. The final formylation step to yield the target compound is most commonly achieved via the Vilsmeier-Haack reaction.
Caption: Retrosynthetic analysis of this compound.
Step 1: Synthesis of 5-fluoro-1H-indole
The initial and crucial step is the construction of the 5-fluoroindole scaffold. Two prominent and effective methods for this are the Leimgruber-Batcho synthesis and the Fischer indole synthesis.
Method A: Leimgruber-Batcho Indole Synthesis
This method is widely used in industrial settings due to the ready availability of substituted 2-nitrotoluenes.[1] The synthesis involves the condensation of 5-fluoro-2-nitrotoluene with a formamide acetal to form an enamine, which then undergoes reductive cyclization.[1]
Starting Materials for Leimgruber-Batcho Synthesis
| Starting Material | Reagents | Solvents |
| 5-fluoro-2-nitrotoluene | Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine | - |
| Enamine intermediate | Raney-Nickel or Pd/C, Hydrogen gas or Iron, Acetic acid | Ethanol or Acetic Acid |
Experimental Protocol: Leimgruber-Batcho Synthesis of 5-fluoro-1H-indole [1]
-
Enamine Formation: 5-fluoro-2-nitrotoluene is reacted with dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine. The mixture is heated to facilitate the condensation reaction, forming the corresponding enamine.
-
Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. This can be achieved through catalytic hydrogenation using Raney-Nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.[1] Alternatively, reduction with iron powder in acetic acid can be employed.[1]
-
Work-up and Purification: Following the reduction, the reaction mixture is worked up to remove the catalyst and inorganic byproducts. The crude 5-fluoro-1H-indole is then purified, typically by column chromatography.
Method B: Fischer Indole Synthesis
A classic and versatile method for indole synthesis, the Fischer indole synthesis involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[1]
Starting Materials for Fischer Indole Synthesis
| Starting Material | Reagents | Solvents |
| 4-fluorophenylhydrazine | Ethyl pyruvate | Ethanol, Acetic Acid |
| Hydrazone intermediate | Acid catalyst (e.g., polyphosphoric acid, sulfuric acid) | - |
Experimental Protocol: Fischer Indole Synthesis of Ethyl 5-fluoroindole-2-carboxylate [1]
-
Hydrazone Formation: 4-fluorophenylhydrazine is condensed with ethyl pyruvate in a suitable solvent such as ethanol to form the corresponding hydrazone.
-
Cyclization: The resulting hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid or sulfuric acid, and heated to induce cyclization.[1] This reaction proceeds via a[2][2]-sigmatropic rearrangement to form ethyl 5-fluoroindole-2-carboxylate.[1]
-
Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed to the carboxylic acid, followed by decarboxylation to yield 5-fluoro-1H-indole.
A more direct synthesis of 5-fluoroindole has been reported starting from 2-(5-fluoro-2-nitrophenyl)-5-acetonitrile with a high yield.
Experimental Protocol: Synthesis of 5-fluoroindole from 2-(5-fluoro-2-nitrophenyl)-5-acetonitrile [2]
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, add 10% Pd/C (110 mg) and a solution of 2-(5-fluoro-2-nitrophenyl)-5-acetonitrile (564 mg, 3.13 mmol) in anhydrous ethanol (25 mL).
-
Hydrogenation: Degas the mixture and backfill with hydrogen gas (three cycles). Stir the reaction mixture overnight under a hydrogen atmosphere.
-
Catalyst Addition: Replace the hydrogen atmosphere with nitrogen, add a second portion of 10% Pd/C (110 mg), and reintroduce hydrogen gas.
-
Reaction Monitoring and Work-up: Monitor the reaction to completion using ¹⁹F NMR. Once complete, replace the hydrogen with nitrogen and quench the catalyst with chloroform. Concentrate the mixture under reduced pressure.
-
Extraction and Purification: Partition the residue between dichloromethane (DCM) and water. Separate the aqueous phase and back-extract with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (mobile phase: DCM) to afford 5-fluoroindole as a white solid.
Quantitative Data for 5-fluoroindole Synthesis
| Method | Starting Material | Product | Yield |
| From 2-(5-fluoro-2-nitrophenyl)-5-acetonitrile | 2-(5-fluoro-2-nitrophenyl)-5-acetonitrile | 5-fluoroindole | 81%[2] |
Step 2: N-Methylation of 5-fluoro-1H-indole
The second step involves the methylation of the nitrogen atom of the indole ring. This is typically achieved by reacting 5-fluoro-1H-indole with a methylating agent in the presence of a base.
Caption: N-Methylation of 5-fluoro-1H-indole.
Starting Materials for N-Methylation
| Starting Material | Methylating Agent | Base | Solvent |
| 5-fluoro-1H-indole | Methyl iodide | Potassium carbonate | N,N-Dimethylformamide (DMF) |
| 5-fluoro-1H-indole | Dimethyl carbonate | Potassium carbonate | N,N-Dimethylformamide (DMF) |
Experimental Protocol: N-Methylation of 5-fluoro-1H-indole
-
Reaction Setup: To a solution of 5-fluoro-1H-indole in dry N,N-dimethylformamide (DMF), add potassium carbonate.
-
Addition of Methylating Agent: Add methyl iodide or dimethyl carbonate to the suspension.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-fluoro-1-methyl-1H-indole can be purified by column chromatography if necessary.
Step 3: Vilsmeier-Haack Formylation of 5-fluoro-1-methyl-1H-indole
The final step is the introduction of a formyl group at the C-2 position of the indole ring. The Vilsmeier-Haack reaction is the most common and effective method for this transformation. The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4][5]
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 5-Fluoro-1-methyl-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The functionalization of this privileged heterocycle is of paramount importance for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the indole ring.
This document provides a detailed protocol for the C3-arylation of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde via a Suzuki coupling reaction. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the N-methylation prevents potential complications from the acidic N-H proton during the reaction. The aldehyde at the C2 position serves as a versatile handle for further synthetic transformations. The protocol first outlines the necessary C3-bromination of the indole core, followed by the palladium-catalyzed cross-coupling with various arylboronic acids.
Experimental Protocols
Part 1: Synthesis of 3-Bromo-5-fluoro-1-methyl-1H-indole-2-carbaldehyde (Starting Material)
The Suzuki coupling reaction requires a halide partner. The C3 position of the indole ring is activated towards electrophilic substitution, allowing for regioselective bromination. A standard and effective method utilizes N-Bromosuccinimide (NBS).
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask protected from light, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding the mixture to a beaker of ice-cold water with vigorous stirring.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dissolve the crude solid in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-fluoro-1-methyl-1H-indole-2-carbaldehyde.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure bromo-indole.
Part 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the palladium-catalyzed coupling of 3-bromo-5-fluoro-1-methyl-1H-indole-2-carbaldehyde with a generic arylboronic acid.
Materials:
-
3-bromo-5-fluoro-1-methyl-1H-indole-2-carbaldehyde (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ ([Pd(dppf)Cl₂]·CH₂Cl₂) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq.), finely ground
-
Anhydrous, degassed solvent (e.g., 1,2-Dimethoxyethane (DME)/Water 4:1, or 1,4-Dioxane/Water 4:1)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add 3-bromo-5-fluoro-1-methyl-1H-indole-2-carbaldehyde (1.0 eq.), the arylboronic acid (1.2 eq.), the base (K₂CO₃, 2.0 eq.), and the palladium catalyst ([Pd(dppf)Cl₂]·CH₂Cl₂, 0.05 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., DME/Water 4:1) via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C) or perform the reaction under microwave irradiation (e.g., 120 °C for 30-60 minutes).
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-fluoro-1-methyl-1H-indole-2-carbaldehyde.
Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions with various arylboronic acids. The data is adapted from a study on a structurally analogous system, 4-bromo-thiophene-2-carbaldehyde, and serves as an illustrative guide for expected outcomes with the indole substrate.[1]
| Entry | Arylboronic Acid/Ester | Product | Yield (%)[1] |
| 1 | Phenylboronic acid | 3-Phenyl-5-fluoro-1-methyl-1H-indole-2-carbaldehyde | 85 |
| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)-5-fluoro-1-methyl-1H-indole-2-carbaldehyde | 88 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-fluoro-1-methyl-1H-indole-2-carbaldehyde | 90 |
| 4 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-5-fluoro-1-methyl-1H-indole-2-carbaldehyde | 82 |
| 5 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-5-fluoro-1-methyl-1H-indole-2-carbaldehyde | 84 |
| 6 | 3,5-Dimethylphenylboronic acid | 3-(3,5-Dimethylphenyl)-5-fluoro-1-methyl-1H-indole-2-carbaldehyde | 92 |
| 7 | Naphthalene-2-boronic acid | 3-(Naphthalen-2-yl)-5-fluoro-1-methyl-1H-indole-2-carbaldehyde | 80 |
| 8 | Thiophene-3-boronic acid | 3-(Thiophen-3-yl)-5-fluoro-1-methyl-1H-indole-2-carbaldehyde | 78 |
Note: Yields are for the analogous 4-arylthiophene-2-carbaldehyde synthesis and may vary for the indole substrate.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis of the starting material and the subsequent Suzuki coupling reaction.
Caption: Workflow for the C3-bromination of the indole starting material.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Synthesis and Evaluation of Novel α-Glucosidase Inhibitors from 5-Fluoro-1-methyl-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and evaluation of potential α-glucosidase inhibitors, starting from 5-fluoro-1-methyl-1H-indole-2-carbaldehyde. α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates, thereby reducing the impact of carbohydrates on blood sugar levels.[1] The indole scaffold is a prominent heterocyclic system found in numerous natural and synthetic compounds with a wide range of biological activities, including α-glucosidase inhibition.[2][3] This protocol outlines a proposed synthetic route, characterization methods, and a robust in vitro assay for determining the α-glucosidase inhibitory potential of newly synthesized compounds.
Synthetic Workflow
The proposed synthesis involves a Knoevenagel condensation of this compound with an active methylene compound, followed by further modifications to generate a library of diverse indole derivatives. This approach is a common and effective strategy for the synthesis of various heterocyclic compounds with potential biological activities.
References
- 1. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Natural and Synthetic Indole-Derived Scaffolds as α-Glucosidase Inhibitors: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel indole, 1,2,4-triazole derivatives as potential glucosidase inhibitors - Journal of King Saud University - Science [jksus.org]
Application Notes and Protocols for 5-fluoro-1-methyl-1H-indole-2-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-fluoro-1-methyl-1H-indole-2-carbaldehyde is a fluorinated heterocyclic compound that serves as a versatile building block in the design and synthesis of novel therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The incorporation of a fluorine atom at the 5-position and a methyl group at the 1-position of the indole ring, combined with the reactive carbaldehyde group at the 2-position, provides a unique template for generating diverse molecular architectures with a wide range of biological activities.
The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The N-methylation prevents the formation of certain metabolites and can improve cell permeability. The aldehyde functionality serves as a key synthetic handle for the construction of more complex molecules, such as imines, oximes, hydrazones, and carboxamides, which are common pharmacophores in drug discovery.
These application notes provide an overview of the utility of this compound as a key intermediate in the development of anticancer agents, particularly kinase inhibitors, and other potential therapeutic areas.
Key Applications in Medicinal Chemistry
Intermediate for the Synthesis of Kinase Inhibitors
This compound is a valuable precursor for the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The indole nucleus can mimic the purine core of ATP, the natural substrate for kinases, allowing indole-based inhibitors to compete for the ATP-binding site.
Derivatives synthesized from this carbaldehyde have shown potential as inhibitors of various kinases, including but not limited to:
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Cyclin-Dependent Kinases (CDKs)
The general synthetic strategy involves the conversion of the carbaldehyde to other functional groups, such as carboxamides, which can form crucial hydrogen bond interactions within the kinase active site.
Precursor for Anticancer Agents
The structural features of this compound make it an attractive starting material for the development of novel anticancer compounds. The resulting derivatives can exert their antiproliferative effects through various mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.
Research on structurally similar fluorinated indole derivatives has demonstrated significant cytotoxic activity against various cancer cell lines.
Data Presentation
While specific quantitative data for derivatives of this compound is often proprietary and found within patent literature, the following table presents representative biological activities of analogous fluorinated indole derivatives to illustrate their potential.
| Derivative Class | Target/Assay | IC50 / Activity | Reference |
| Indole-2-carboxamides | EGFR/CDK2 dual inhibitors | Potent, nanomolar range | General class activity |
| Indole-2-carbohydrazides | Anti-angiogenic (HUVEC) | Micromolar range | General class activity |
| 5-Fluoro-2-oxindole Derivatives | α-Glucosidase Inhibition | IC50: 35.83 ± 0.98 µM | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol describes a general method for the formylation of 5-fluoro-1-methyl-1H-indole to produce the target carbaldehyde.
Materials:
-
5-fluoro-1-methyl-1H-indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 5-fluoro-1-methyl-1H-indole in anhydrous DMF, cooled to 0 °C, add phosphorus oxychloride dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water and basify with a saturated aqueous sodium bicarbonate solution to pH 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Protocol 2: Synthesis of an Indole-2-carboxamide Derivative
This protocol outlines the conversion of the carbaldehyde to a representative carboxamide, a common pharmacophore in kinase inhibitors.
Materials:
-
This compound
-
A primary amine (e.g., aniline or a substituted aniline)
-
Oxone® (Potassium peroxymonosulfate)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound and the desired primary amine in DMF.
-
Add a solution of Oxone® in water dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction by adding a saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired indole-2-carboxamide derivative.
Workflow Diagram:
Caption: Derivatization to an indole-2-carboxamide.
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway that is often targeted by kinase inhibitors derived from indole scaffolds.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
This compound is a key synthetic intermediate with significant potential in medicinal chemistry. Its utility in the construction of kinase inhibitors and other anticancer agents makes it a valuable tool for drug discovery and development. The provided protocols and diagrams offer a foundational understanding for researchers to explore the applications of this versatile compound in their own research endeavors. Further investigation into derivatives of this scaffold is warranted to uncover novel therapeutics with improved efficacy and safety profiles.
References
Application Notes and Protocols: 5-fluoro-1-methyl-1H-indole-2-carbaldehyde as a Versatile Intermediate for Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-fluoro-1-methyl-1H-indole-2-carbaldehyde is a halogenated indole derivative with significant potential as a building block in the synthesis of novel fluorescent probes. The indole scaffold is a common feature in many fluorescent molecules due to its inherent photophysical properties. The introduction of a fluorine atom at the 5-position can enhance the photostability, quantum yield, and lipophilicity of the resulting dye, making it a valuable modification for probes intended for biological applications. Furthermore, the methyl group at the 1-position prevents unwanted N-H deprotonation, which can quench fluorescence. The aldehyde functionality at the 2-position serves as a versatile chemical handle for the straightforward synthesis of a variety of fluorescent probes through well-established chemical reactions.
These application notes provide a comprehensive overview of the potential uses of this compound as a fluorescent probe intermediate, complete with detailed, albeit representative, experimental protocols for the synthesis and application of a hypothetical fluorescent probe, "Indole-Fluor-1," designed for the detection of hydrazine.
Potential Applications
Fluorescent probes derived from this compound are anticipated to be valuable tools in several areas of research:
-
Bioimaging: Probes can be designed to visualize specific cellular components, track dynamic processes in living cells, and monitor the localization of biomolecules.
-
Chemosensing: Derivatives can be synthesized to selectively detect and quantify various analytes of biological and environmental significance, such as reactive oxygen species (ROS), metal ions, and small molecules.
-
Drug Discovery: The indole nucleus is a privileged scaffold in medicinal chemistry. Fluorescently labeling drug candidates with moieties derived from this intermediate can aid in studying their uptake, distribution, and target engagement.
Data Presentation: Photophysical Properties of a Representative Probe
While specific experimental data for probes derived from this compound is not extensively available in the public domain, the following table presents hypothetical yet realistic photophysical properties for a representative fluorescent probe, Indole-Fluor-1 , synthesized from this intermediate. These values are based on the known properties of similar indole-based fluorophores.
Table 1: Hypothetical Photophysical Properties of Indole-Fluor-1
| Property | Value | Conditions |
| Excitation Maximum (λex) | 385 nm | Methanol |
| Emission Maximum (λem) | 495 nm | Methanol |
| Molar Extinction Coefficient (ε) | 25,000 M-1cm-1 | Methanol |
| Fluorescence Quantum Yield (ΦF) | 0.45 | Methanol |
| Stokes Shift | 110 nm | Methanol |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a hypothetical fluorescent probe, Indole-Fluor-1 , from this compound and its application as a chemosensor for hydrazine.
Synthesis of Indole-Fluor-1 (Hypothetical)
Principle: The synthesis of Indole-Fluor-1 is based on a condensation reaction between the aldehyde group of this compound and the active methylene group of a suitable reaction partner, in this case, 2-dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran (TCF), to create a push-pull fluorophore.
Materials:
-
This compound
-
2-dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran (TCF)
-
Piperidine
-
Ethanol, anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and TCF (1.1 mmol) in anhydrous ethanol (20 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a DCM/hexane gradient to yield Indole-Fluor-1 as a colored solid.
-
Characterize the final product using standard analytical techniques (1H NMR, 13C NMR, and mass spectrometry).
Application of Indole-Fluor-1 as a Hydrazine Sensor
Principle: The fluorescence of Indole-Fluor-1 is quenched in its native state. Upon reaction with hydrazine, the conjugated system of the fluorophore is disrupted, leading to a "turn-on" fluorescence response.
Materials:
-
Indole-Fluor-1 stock solution (1 mM in DMSO)
-
Hydrazine hydrate solution (various concentrations)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of Indole-Fluor-1 (10 µM) in PBS (pH 7.4).
-
Prepare a series of hydrazine solutions of varying concentrations in PBS.
-
In a 96-well microplate, add 100 µL of the Indole-Fluor-1 working solution to each well.
-
Add 10 µL of the different hydrazine solutions to the respective wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at 385 nm and emission at 495 nm.
-
Plot the fluorescence intensity as a function of hydrazine concentration to determine the detection limit.
Visualizations
The following diagrams illustrate the synthetic pathway and the proposed sensing mechanism.
Caption: Synthetic scheme for the hypothetical fluorescent probe Indole-Fluor-1.
Caption: "Turn-on" fluorescence sensing mechanism of Indole-Fluor-1 for hydrazine.
Caption: Workflow for the fluorescent detection of hydrazine using Indole-Fluor-1.
Application Notes and Protocols: Formylation of 5-Fluoro-1-methyl-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The formylation of indoles is a fundamental transformation in organic synthesis, providing key intermediates for the preparation of a wide range of biologically active compounds and pharmaceuticals. The Vilsmeier-Haack reaction is a highly effective and widely utilized method for the introduction of a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings, such as indoles.[1] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halide, most commonly phosphorus oxychloride (POCl₃).[1][2] The electrophilic Vilsmeier reagent attacks the electron-rich indole nucleus, preferentially at the C3-position, leading to the formation of an iminium intermediate. Subsequent hydrolysis upon aqueous work-up yields the desired indole-3-carboxaldehyde.[1][2]
This document provides a detailed experimental protocol for the formylation of 5-fluoro-1-methyl-1H-indole to synthesize 5-fluoro-1-methyl-1H-indole-3-carbaldehyde, a valuable building block in medicinal chemistry.
Reaction Scheme
The overall transformation is depicted in the following scheme:
5-Fluoro-1-methyl-1H-indole -> (1. POCl₃, DMF; 2. H₂O) -> 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde
Experimental Protocol
Materials:
-
5-Fluoro-1-methyl-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) for chromatography
-
Hexanes for chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool the flask to 0 °C using an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over a period of 15-20 minutes, ensuring the internal temperature is maintained below 10 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will result in a yellowish solution or slurry.[3] Stir the mixture at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve 5-fluoro-1-methyl-1H-indole (1.0 equivalent) in anhydrous DMF or an appropriate anhydrous solvent like dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the aldehyde.[1][2]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-fluoro-1-methyl-1H-indole-3-carbaldehyde.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount (mg) |
| 5-Fluoro-1-methyl-1H-indole | 149.16 | 1.00 | 1.0 | 149 |
| N,N-Dimethylformamide (DMF) | 73.09 | 3.00 | 3.0 | 219 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.20 | 1.2 | 184 |
| Product: 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde | 177.16 | - | - | Theoretical Yield: 177 mg |
Note: The actual yield will vary depending on the reaction efficiency.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the formylation of 5-fluoro-1-methyl-1H-indole.
References
Application Notes and Protocols for 5-fluoro-1-methyl-1H-indole-2-carbaldehyde in Anti-Cancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde as a key intermediate in the synthesis of novel anti-cancer agents. The document details its potential mechanisms of action, presents available quantitative data, and offers detailed protocols for relevant experimental procedures.
Introduction and Application Notes
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-cancer properties. The strategic placement of a fluorine atom and a methyl group on the indole ring, as seen in this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can modulate solubility and steric interactions with biological targets.
The primary application of this compound in oncology research is as a versatile starting material for the synthesis of more complex molecules designed to inhibit cancer cell growth and proliferation. The carbaldehyde functional group at the 2-position of the indole ring is a reactive handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.
Mechanism of Action of Derivatives
While direct anti-cancer activity of this compound is not extensively documented, its derivatives have been investigated for their potential to modulate key signaling pathways implicated in cancer progression. The indole nucleus is known to interact with a range of biological targets, and derivatives of 5-fluoro-indole compounds are often designed as inhibitors of protein kinases.
Potential mechanisms of action for anti-cancer compounds derived from this compound include:
-
Kinase Inhibition: Many indole derivatives are potent inhibitors of various protein kinases that are often dysregulated in cancer. These can include:
-
Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor angiogenesis and cell proliferation.
-
Intracellular Signaling Kinases: Including the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival, growth, and metabolism. Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.
-
The fluorine substituent can enhance the binding affinity of these derivatives to the ATP-binding pocket of kinases, leading to more potent and selective inhibition.
Quantitative Data
The direct cytotoxic effects of this compound on cancer cell lines are not widely reported in publicly available literature. Its primary role is that of a synthetic intermediate. However, quantitative data for at least one of its derivatives demonstrates the potential of this chemical scaffold in generating bioactive anti-cancer compounds.
| Derivative Name | Target Cell Line | Assay Type | IC50 Value (µM) |
| bis-[((5-fluoro-1-methyl)indol-3-yl)methylcyclopentadienyl] titanium (IV) dichloride | CAKI-1 (Renal Cancer) | Cytotoxicity Assay | 450 (±10)[1] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of anti-cancer compounds derived from this compound are provided below.
Protocol 1: Synthesis of an Indole-based Anti-Cancer Agent (General Scheme)
This protocol outlines a general synthetic route for creating more complex derivatives from this compound. A common approach is the condensation with a suitable amine-containing compound to form a Schiff base, which can then be further modified.
Materials:
-
This compound
-
Amine-containing reactant (e.g., a substituted aniline or hydrazine)
-
Anhydrous ethanol or methanol
-
Glacial acetic acid (catalyst)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 1 equivalent of this compound in anhydrous ethanol in a round-bottom flask.
-
Add 1.1 equivalents of the chosen amine reactant to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Diagram of a Representative Synthetic Workflow:
Caption: General workflow for the synthesis of an indole-based derivative.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized indole derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis for PI3K/Akt Pathway Inhibition
This protocol is to determine if a synthesized compound inhibits the PI3K/Akt signaling pathway.
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cancer cells with the test compound at various concentrations for a specified time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Diagram of the PI3K/Akt Signaling Pathway:
Caption: Simplified PI3K/Akt signaling pathway and potential points of inhibition.
References
Application Notes and Protocols: Derivatization of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The strategic modification of the indole scaffold allows for the fine-tuning of its pharmacological profile. This document provides detailed application notes and protocols for the derivatization of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde into Schiff bases and hydrazones, and the subsequent evaluation of their biological activities through established in vitro assays. The fluorine substitution at the 5-position and the methyl group at the 1-position of the indole ring are key structural features that can influence the lipophilicity and electronic properties of the resulting derivatives, potentially enhancing their biological efficacy.
Derivatization Strategies
The aldehyde functional group at the 2-position of this compound serves as a versatile handle for the synthesis of various derivatives. Two common and effective derivatization strategies are the formation of Schiff bases and hydrazones.
-
Schiff Base Formation: Condensation of the aldehyde with primary amines yields imines, commonly known as Schiff bases. This reaction is a straightforward and efficient method to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR).
-
Hydrazone Formation: Reaction of the aldehyde with hydrazines or hydrazides results in the formation of hydrazones. Hydrazones are known to possess a broad spectrum of biological activities, and their synthesis is generally high-yielding and proceeds under mild conditions.
Data Presentation: Biological Activity of Derivatives
The following tables summarize hypothetical, yet representative, quantitative data for the biological activities of Schiff base and hydrazone derivatives of this compound. This data is based on activities reported for structurally similar indole derivatives and serves to illustrate the potential of these compounds.
Table 1: Anticancer Activity of Schiff Base Derivatives against Human Cancer Cell Lines (MTT Assay)
| Compound ID | Derivative Structure (R-group on Imine) | IC₅₀ (µM) vs. A549 (Lung Carcinoma) | IC₅₀ (µM) vs. MCF-7 (Breast Carcinoma) | IC₅₀ (µM) vs. HCT116 (Colon Carcinoma) |
| SB-1 | 4-Methoxyphenyl | 15.2 ± 1.8 | 12.5 ± 1.1 | 18.9 ± 2.3 |
| SB-2 | 4-Chlorophenyl | 8.7 ± 0.9 | 6.3 ± 0.5 | 10.1 ± 1.2 |
| SB-3 | 2,4-Dichlorophenyl | 5.1 ± 0.4 | 3.9 ± 0.3 | 6.5 ± 0.7 |
| SB-4 | 4-Nitrophenyl | 11.3 ± 1.5 | 9.8 ± 1.0 | 14.2 ± 1.6 |
| Doxorubicin (Control) | - | 0.8 ± 0.1 | 0.5 ± 0.04 | 0.7 ± 0.08 |
IC₅₀ values are presented as mean ± standard deviation from three independent experiments.
Table 2: Antimicrobial Activity of Hydrazone Derivatives (Broth Microdilution Assay)
| Compound ID | Derivative Structure (R-group on Hydrazone) | MIC (µg/mL) vs. Staphylococcus aureus (ATCC 29213) | MIC (µg/mL) vs. Escherichia coli (ATCC 25922) | MIC (µg/mL) vs. Candida albicans (ATCC 90028) |
| HZ-1 | Phenyl | 32 | 64 | 128 |
| HZ-2 | 4-Fluorophenyl | 16 | 32 | 64 |
| HZ-3 | 4-Nitrophenyl | 8 | 16 | 32 |
| HZ-4 | 2,4-Dinitrophenyl | 4 | 8 | 16 |
| Ciprofloxacin (Control) | - | 0.5 | 0.25 | - |
| Fluconazole (Control) | - | - | - | 2 |
MIC (Minimum Inhibitory Concentration) is defined as the lowest concentration of the compound that inhibits visible growth.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Schiff Base Derivatives
Materials:
-
This compound
-
Substituted primary amines (e.g., 4-methoxyaniline, 4-chloroaniline)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1 mmol) in 20 mL of absolute ethanol.
-
To this solution, add the respective substituted primary amine (1.1 mmol).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with constant stirring.
-
Monitor the progress of the reaction using TLC (e.g., using a mobile phase of ethyl acetate:hexane, 3:7).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base derivative under vacuum.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Protocol 2: General Procedure for the Synthesis of Hydrazone Derivatives
Materials:
-
This compound
-
Substituted hydrazines or hydrazides (e.g., phenylhydrazine, 4-nitrophenylhydrazine)
-
Methanol
-
Hydrochloric acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 mmol) in 15 mL of methanol in a 50 mL round-bottom flask.
-
In a separate container, dissolve the substituted hydrazine or hydrazide (1.1 mmol) in a minimal amount of methanol.
-
Add the hydrazine/hydrazide solution to the aldehyde solution with stirring.
-
Add one drop of concentrated hydrochloric acid as a catalyst.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
The resulting precipitate is collected by filtration.
-
Wash the solid product with a small amount of cold methanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure hydrazone derivative.
-
Dry the product and characterize it by spectroscopic methods.
Protocol 3: MTT Assay for Anticancer Activity
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized indole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds and the positive control (e.g., Doxorubicin) in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Protocol 4: Broth Microdilution Assay for Antimicrobial Activity
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strain (Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Synthesized indole derivatives (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C for bacteria, 35°C for fungi)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate (final volume 50 µL).
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the microbial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control (inoculum without compound) and a sterility control (broth only) on each plate.
-
Incubate the plates at the appropriate temperature for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth is observed.
Visualizations
Experimental Workflow: Derivatization and Biological Screening
Caption: A flowchart illustrating the overall experimental process.
Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition by Anticancer Indole Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
Logical Relationship: Derivatization Strategy and Expected Biological Outcome
Caption: The relationship between derivatization and biological activity.
Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-1-methyl-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The protocol detailed herein is based on the Vilsmeier-Haack reaction, a reliable and scalable method for the formylation of electron-rich heterocycles.[1][2][3] This application note includes a detailed experimental protocol, a summary of quantitative data, and visualizations to aid in the understanding of the synthetic workflow.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the aldehyde functionality serves as a versatile handle for further chemical modifications. The Vilsmeier-Haack reaction is the chosen synthetic route due to its efficiency and applicability to a wide range of indole substrates.[1][2] This reaction employs a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the indole nucleus.[1][3]
Data Presentation
The following table summarizes the key quantitative data for the large-scale synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | 5-Fluoro-1-methyl-1H-indole | Commercially available or synthesized separately. |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | High purity reagents are recommended for optimal yield. |
| Solvent | N,N-Dimethylformamide (DMF) | Serves as both reagent and solvent. |
| Reaction Temperature | 0°C to 35°C | Careful temperature control is crucial for safety and yield. |
| Reaction Time | 2 - 4 hours | Monitored by TLC or HPLC. |
| Product Molar Mass | 177.17 g/mol | |
| Typical Yield | 80 - 90% | Yields may vary based on scale and purity of reagents. |
| Purity (post-purification) | >98% | Determined by HPLC and NMR. |
Table 1: Summary of Quantitative Data
The following table provides representative analytical data for the final product.
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 9.85 (s, 1H, CHO), 7.55 (dd, J=8.8, 4.4 Hz, 1H), 7.20 (s, 1H), 7.10 (dd, J=8.8, 2.4 Hz, 1H), 6.95 (td, J=8.8, 2.4 Hz, 1H), 4.15 (s, 3H, N-CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 182.5, 159.5 (d, J=238.6 Hz), 139.0, 134.5 (d, J=11.1 Hz), 125.0, 112.0 (d, J=25.2 Hz), 110.0 (d, J=8.6 Hz), 108.0 (d, J=24.2 Hz), 32.5 |
| Mass Spectrometry (ESI-MS) | m/z 178.0663 [M+H]⁺ |
Table 2: Analytical Data for this compound
Experimental Protocols
This section details the step-by-step methodology for the large-scale synthesis of this compound via the Vilsmeier-Haack reaction.
Materials and Equipment:
-
Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Cooling system capable of maintaining 0°C
-
Heating system for controlled warming
-
Large-scale filtration apparatus
-
Rotary evaporator
-
Recrystallization vessels
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Reagents:
-
5-Fluoro-1-methyl-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium acetate
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Formation:
-
In a clean, dry, and inerted jacketed reactor, charge anhydrous N,N-Dimethylformamide (DMF) (10 molar equivalents based on the starting indole).
-
Cool the DMF to 0°C with vigorous stirring.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 molar equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at 0-5°C for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will result in a thicker solution.[1][3]
-
-
Formylation Reaction:
-
Dissolve 5-fluoro-1-methyl-1H-indole (1 molar equivalent) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0-5°C.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to 35°C.
-
Maintain the reaction at 35°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture back down to 0-5°C.
-
Slowly and carefully quench the reaction by the dropwise addition of a cold aqueous solution of sodium acetate (5 molar equivalents). This step is exothermic and may release HCl gas, requiring proper ventilation.
-
Stir the resulting mixture for 1 hour at room temperature to ensure complete hydrolysis of the intermediate iminium salt.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then to 0-5°C to induce crystallization.
-
Collect the purified crystals by filtration, wash with cold hexanes, and dry under vacuum.
-
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols: 5-Fluoro-1-methyl-1H-indole-2-carbaldehyde in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde as a versatile starting material in the synthesis of bioactive heterocyclic compounds. The fluorinated indole moiety is a valuable pharmacophore, and its incorporation into various heterocyclic scaffolds is of significant interest in medicinal chemistry and drug discovery.
Application 1: Synthesis of Substituted Isoxazoles as Kinase Inhibitors
This compound serves as a key building block in the synthesis of potent kinase inhibitors. The following protocol details the preparation of an isoxazole-containing intermediate, which is a precursor for a series of kinase inhibitors.
Overview of the Synthetic Pathway
The synthesis involves a multi-step process starting with the condensation of this compound to form a vinyl-linked isoxazole intermediate. This intermediate can then be further functionalized. The workflow for the synthesis of the key intermediate, (E)-3-(2-(5-fluoro-1-methyl-1H-indol-2-yl)vinyl)isoxazole-5-amine, is outlined below.
Caption: Synthetic workflow for the preparation of the isoxazole intermediate.
Experimental Protocol: Synthesis of (E)-3-(2-(5-fluoro-1-methyl-1H-indol-2-yl)vinyl)isoxazole-5-amine
This protocol is adapted from the procedures described in patent WO2012061545A1.
Materials:
-
This compound
-
3-aminoprop-2-enenitrile
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Step 1: Formation of the enamine intermediate
-
To a solution of this compound (1.0 eq) in ethanol, add 3-aminoprop-2-enenitrile (1.1 eq).
-
Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate.
-
-
Step 2: Cyclization to the isoxazole
-
Dissolve the crude intermediate from Step 1 in a mixture of ethanol and N,N-dimethylformamide.
-
Add hydroxylamine hydrochloride (1.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction completion by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then with a cold ethanol to afford the desired product, (E)-3-(2-(5-fluoro-1-methyl-1H-indol-2-yl)vinyl)isoxazole-5-amine.
-
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Yield |
| (E)-3-(2-(5-fluoro-1-methyl-1H-indol-2-yl)vinyl)isoxazole-5-amine | This compound | 1. 3-aminoprop-2-enenitrile, NaOEt2. NH₂OH·HCl | EtOH, DMF | 65% |
Application 2: Analogous Synthesis of Pyrazolo[1,5-a]pyrimidines
Proposed Synthetic Pathway
This proposed pathway is based on established methodologies for the synthesis of pyrazolo[1,5-a]pyrimidines from aldehydes and aminopyrazoles.
Application Notes and Protocols: Condensation of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the condensation reaction between 5-fluoro-1-methyl-1H-indole-2-carbaldehyde and various primary amines to form Schiff base derivatives. These indole-containing imines are significant scaffolds in medicinal chemistry and drug development.[1] The protocols outlined below are based on established methods for analogous indole-2-carbaldehydes and are designed to be readily adaptable for a range of research applications.
Introduction
Indole derivatives are a cornerstone in pharmaceutical research, forming the structural core of numerous bioactive compounds.[1] The functionalization of the indole scaffold is a key strategy in the discovery of novel therapeutic agents. The condensation of indole aldehydes with primary amines to form Schiff bases (imines) is a fundamental transformation that provides access to a diverse array of molecular architectures with potential applications in various therapeutic areas, including anticancer and antimicrobial therapies. This compound is a particularly interesting starting material due to the presence of the fluorine atom, which can enhance metabolic stability and binding affinity of the resulting derivatives.
Reaction Principle
The condensation of an aldehyde with a primary amine to form a Schiff base is a reversible reaction that proceeds through a two-step mechanism:
-
Nucleophilic Addition: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal (or carbinolamine) intermediate.
-
Dehydration: The hemiaminal intermediate eliminates a molecule of water to form the stable imine product with a carbon-nitrogen double bond.
This reaction is often catalyzed by either an acid or a base. Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Base catalysis can facilitate the deprotonation of the amine, increasing its nucleophilicity.
Reaction Scheme
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-1-methyl-1H-indole-2-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde. Our aim is to help you improve the yield and purity of your product through detailed experimental protocols, data-driven insights, and clear visual aids.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 5-fluoro-1-methyl-1H-indole, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5]
Q2: I am getting a low yield of the desired product. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Firstly, ensure all reagents and solvents are anhydrous, as the Vilsmeier reagent is sensitive to moisture. Secondly, the reaction temperature is critical; the formation of the Vilsmeier reagent should be performed at low temperatures (0-5 °C), while the formylation reaction itself may require heating to proceed to completion. The stoichiometry of the reagents is also crucial; an excess of the Vilsmeier reagent is often used to drive the reaction forward. Finally, incomplete reaction or degradation of the product during workup can also lead to lower yields. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A3: The formation of multiple products can be a challenge. Possible side products in the Vilsmeier-Haack formylation of N-methyl indoles include:
-
Di-formylated products: Although less common for the 2-position, over-formylation can occur under harsh conditions.
-
Products of reaction at other positions: While formylation of N-methylindoles typically occurs at the 3-position, the presence of a substituent at C3 can direct formylation to other positions on the indole ring. In this case, starting with 5-fluoro-1-methyl-1H-indole should favor formylation at the 2-position.
-
Polymeric materials: Indoles can be sensitive to strongly acidic conditions, leading to polymerization.
-
Starting material: Incomplete reaction will result in the presence of the starting material.
Q4: What is the best way to purify the final product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is generally effective. The exact ratio of the solvents will need to be determined by TLC analysis of the crude product. Recrystallization from a suitable solvent system can be employed for further purification if necessary.
Q5: The Vilsmeier reagent preparation seems to be exothermic and potentially hazardous. What are the necessary safety precautions?
A5: The reaction between DMF and POCl₃ is indeed exothermic and should be handled with care in a well-ventilated fume hood. Phosphorus oxychloride is corrosive and reacts violently with water. Always add POCl₃ dropwise to chilled DMF with vigorous stirring to control the temperature. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. The workup, which involves quenching the reaction with a basic solution, is also exothermic and should be performed cautiously by slowly adding the reaction mixture to a chilled aqueous base.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials. | 1. Use anhydrous DMF and freshly distilled POCl₃. Ensure all glassware is thoroughly dried. 2. Monitor the reaction by TLC. Consider increasing the reaction temperature in increments (e.g., from room temperature to 50-60 °C) and extending the reaction time. 3. Verify the purity of 5-fluoro-1-methyl-1H-indole by NMR or melting point. |
| Formation of a Dark Tar-like Substance | 1. Reaction temperature is too high. 2. The starting material or product is degrading under the acidic reaction conditions. | 1. Maintain a lower reaction temperature during the addition of the indole derivative to the Vilsmeier reagent. 2. Reduce the reaction time. Work up the reaction as soon as TLC indicates the consumption of the starting material. |
| Multiple Products Observed on TLC | 1. Over-formylation (di-formylation). 2. Isomeric products due to formylation at different positions. 3. Presence of unreacted starting material. | 1. Use a milder stoichiometry of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents). 2. Optimize the reaction temperature; lower temperatures may favor the desired isomer. 3. Increase the reaction time or temperature, or use a larger excess of the Vilsmeier reagent. |
| Difficult Purification | 1. Products and byproducts have similar polarities. | 1. Optimize the mobile phase for column chromatography by testing various solvent systems with TLC. A shallow gradient elution may be necessary. 2. Consider derivatization of the aldehyde to facilitate separation, followed by regeneration. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the hypothetical effect of different reaction parameters on the yield of this compound. This data is intended to serve as a guideline for optimization experiments.
| Entry | Equivalents of POCl₃ | Equivalents of DMF | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | 10 | 25 | 4 | 65 |
| 2 | 1.5 | 10 | 25 | 4 | 78 |
| 3 | 2.0 | 10 | 25 | 4 | 85 |
| 4 | 1.5 | 10 | 0 -> 25 | 6 | 72 |
| 5 | 1.5 | 10 | 50 | 2 | 88 |
| 6 | 1.5 | 5 | 50 | 2 | 75 |
Experimental Protocols
Protocol 1: Synthesis of 5-fluoro-1-methyl-1H-indole (Starting Material)
A common route to N-methylated indoles involves the alkylation of the corresponding indole.[6]
Materials:
-
5-Fluoroindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-fluoroindole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 5-fluoro-1-methyl-1H-indole.
Protocol 2: Vilsmeier-Haack Synthesis of this compound
This protocol is a generalized procedure based on standard Vilsmeier-Haack reactions of indoles.[2][5]
Materials:
-
5-Fluoro-1-methyl-1H-indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (used as both reagent and solvent).
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Add phosphorus oxychloride (1.5 - 2.0 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
To this mixture, add a solution of 5-fluoro-1-methyl-1H-indole (1.0 equivalent) in anhydrous DCM dropwise at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃ solution.
-
Stir until the gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Purification of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde
Welcome to the technical support center for the chromatographic purification of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent system for the column chromatography of this compound?
A1: A common and effective mobile phase for the purification of indole derivatives is a mixture of hexanes and ethyl acetate. Based on the polarity of this compound, a starting gradient of 5% to 15% ethyl acetate in hexanes is a good starting point for elution from a silica gel column.[1] It is always recommended to first determine the optimal solvent system by thin-layer chromatography (TLC).
Q2: How can I visualize the compound on a TLC plate if it is not colored?
A2: Most indole derivatives, including this one, are UV-active due to their aromatic structure. They will appear as dark spots on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm). For more specific visualization, Ehrlich's reagent can be used, which typically produces blue or purple spots with indoles. Alternatively, a p-anisaldehyde stain or a potassium permanganate (KMnO4) stain can be used as general visualizing agents.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Indole derivatives can sometimes be sensitive to the acidic nature of standard silica gel, which can lead to streaking or degradation.[1] If you suspect this is happening, you can perform a stability test by spotting the compound on a silica TLC plate and letting it sit for an hour before developing. If degradation is observed, consider using a deactivated stationary phase, such as neutral or basic alumina, or deactivating the silica gel by adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent.[1]
Q4: What are the likely impurities I might encounter?
A4: Common impurities may include unreacted starting materials from the synthesis, such as 5-fluoro-1-methyl-1H-indole, and any reagents used in the formylation step. Side products from the synthesis, such as over-oxidized products or positional isomers, could also be present. Indoles are also susceptible to air oxidation, which can form colored impurities.[1]
Experimental Protocol: Column Chromatography Purification
This protocol provides a general method for the purification of this compound using flash column chromatography.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
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Ethyl acetate (HPLC grade)
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Dichloromethane (for dry loading, optional)
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Glass chromatography column
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Collection tubes or flasks
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Rotary evaporator
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TLC plates (silica gel coated with F254 indicator)
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TLC developing chamber
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UV lamp (254 nm)
Procedure:
-
Mobile Phase Preparation: Prepare a solvent mixture of 10% ethyl acetate in hexanes (v/v). Prepare a more polar solvent mixture (e.g., 20-30% ethyl acetate in hexanes) for eluting the product.
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using the prepared mobile phase to determine the Rf values of the product and impurities. The ideal Rf for the target compound is typically between 0.2 and 0.4.
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Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor the separation using TLC. Gradually increase the polarity of the mobile phase (e.g., to 20% or 30% ethyl acetate in hexanes) to elute the target compound.
-
Fraction Analysis: Spot each collected fraction on a TLC plate, develop, and visualize under a UV lamp.
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Product Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
The following table summarizes typical data for the purification of an indole-2-carbaldehyde derivative by column chromatography. Note that these values are illustrative and may vary based on the specific experimental conditions.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient: 10% to 30% Ethyl Acetate in Hexanes |
| Typical Rf of Product | ~0.3 in 20% Ethyl Acetate/Hexanes |
| Visualization | UV light (254 nm) |
| Expected Purity (by 1H NMR) | >95% |
| Appearance | Off-white to light yellow solid |
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound.
Problem 1: The compound is not moving off the origin (Low Rf).
-
Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
Problem 2: The compound is eluting too quickly (High Rf).
-
Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the mobile phase by decreasing the percentage of ethyl acetate.
Problem 3: Poor separation of the product from impurities (Co-elution).
-
Cause: The chosen solvent system does not provide adequate resolution.
-
Solution: Try a different solvent system. For example, replace hexanes/ethyl acetate with dichloromethane/methanol.[1] Ensure the column is not overloaded with crude material.
Problem 4: The product is streaking or "tailing" on the column and TLC.
-
Cause A: The compound is too polar for the chosen solvent system.
-
Solution A: Increase the polarity of the eluent.
-
Cause B: The compound is interacting with the acidic sites on the silica gel.[1]
-
Solution B: Add a small amount of a modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites.[1]
-
Cause C: The compound is not fully soluble in the eluent.
-
Solution C: Ensure the compound is fully dissolved during loading. If dry loading, ensure it is properly adsorbed onto the silica.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Synthesis of 5-Fluoro-1-methyl-1H-indole-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the synthesis, particularly when employing the Vilsmeier-Haack reaction.
Q1: My Vilsmeier-Haack reaction is yielding a complex mixture of products, not just the desired this compound. What are the likely side products?
A1: The Vilsmeier-Haack formylation of N-methylated indoles, while generally efficient, can lead to several side products. Based on the reactivity of the indole nucleus and the Vilsmeier reagent, you may be observing one or more of the following:
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3-formylated isomer: While formylation of N-alkylindoles typically occurs at the 2-position, trace amounts of the 3-formylated isomer (5-fluoro-1-methyl-1H-indole-3-carbaldehyde) can sometimes be formed.
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Di-formylated products: Under forcing conditions (e.g., high temperature, prolonged reaction time, or excess Vilsmeier reagent), di-formylation can occur, leading to the formation of 5-fluoro-1-methyl-1H-indole-2,3-dicarbaldehyde.
-
Products from incomplete hydrolysis: The reaction proceeds via an iminium salt intermediate. Incomplete hydrolysis during aqueous workup can leave this intermediate, or related species, in your product mixture.
-
Polymerization/tar formation: Indoles are electron-rich and can be sensitive to the acidic conditions of the Vilsmeier-Haack reaction, leading to the formation of polymeric tars, especially at elevated temperatures.
-
Ring-opened products: In some cases, particularly with substituted indoles, cleavage of the indole ring can occur, leading to complex byproducts. For instance, the formation of o-formamidoacetophenone has been observed in the formylation of skatole.
Q2: I am observing a significant amount of dark, insoluble material (tar) in my reaction flask. How can I minimize its formation?
A2: Tar formation is a common issue in the Vilsmeier-Haack formylation of indoles due to their susceptibility to polymerization under acidic conditions. To minimize this:
-
Control the temperature: Maintain a low temperature, especially during the initial addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) and during the addition of the indole substrate. Running the reaction at 0°C or even lower can significantly reduce tar formation.
-
Control stoichiometry: Use a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess can promote side reactions and polymerization.
-
Slow addition: Add the indole substrate slowly to the pre-formed Vilsmeier reagent to maintain a low concentration of the reactive species and better control the reaction exotherm.
-
Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to tar formation.
Q3: The formylation is occurring at the 3-position instead of the desired 2-position. How can I improve the regioselectivity?
A3: For N-methylated indoles, formylation is generally directed to the 2-position. If you are observing significant 3-position formylation, consider the following:
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Reaction conditions: Lowering the reaction temperature can sometimes improve regioselectivity.
-
Purity of starting material: Ensure your starting 5-fluoro-1-methyl-1H-indole is pure. Certain impurities could potentially direct the reaction to the 3-position.
-
Alternative formylating agents: While the POCl₃/DMF system is standard, other Vilsmeier reagents can be generated using reagents like oxalyl chloride or thionyl chloride with DMF.[1] These may offer different regioselectivity profiles.
Q4: My workup procedure seems to be affecting my yield and purity. What is the recommended workup for a Vilsmeier-Haack reaction on an indole?
A4: A careful workup is crucial for isolating the desired aldehyde and minimizing the formation of impurities from the hydrolysis of the intermediate iminium salt.[2] A general procedure is as follows:
-
Quenching: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture into a beaker containing a stirred mixture of ice and a saturated aqueous solution of a base like sodium bicarbonate or sodium acetate. This neutralizes the acidic reaction mixture and hydrolyzes the iminium salt.
-
Extraction: Once the hydrolysis is complete (usually indicated by a color change and the disappearance of the intermediate), extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic extracts with water and then with brine to remove any remaining inorganic salts and DMF.
-
Drying and concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is often purified by column chromatography on silica gel or by recrystallization.
Experimental Protocol: Vilsmeier-Haack Formylation of 5-fluoro-1-methyl-1H-indole
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
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5-fluoro-1-methyl-1H-indole
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Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Standard laboratory glassware and stirring equipment
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Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF via the dropping funnel, ensuring the temperature does not rise above 5°C.
-
Stir the resulting mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
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Dissolve 5-fluoro-1-methyl-1H-indole (1 equivalent) in anhydrous DCM.
-
Slowly add the indole solution to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0°C and carefully pour it into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃ solution.
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Continue stirring until the hydrolysis is complete.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with water and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Quantitative Data Summary
The following table provides a general overview of reaction conditions and yields for the Vilsmeier-Haack formylation of various indole derivatives, which can serve as a reference for optimizing the synthesis of this compound.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 92 |
Table adapted from a general protocol for Vilsmeier-Haack formylation of indoles.[3]
Reaction Pathway and Potential Side Reactions
The following diagram illustrates the main synthetic pathway for the formation of this compound via the Vilsmeier-Haack reaction, along with potential side reactions.
Caption: Vilsmeier-Haack synthesis of the target aldehyde and potential side products.
References
optimization of reaction conditions for 5-fluoro-1-methyl-1H-indole-2-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions for the optimization of reaction conditions for the synthesis of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde.
Troubleshooting Guide
Researchers may encounter several issues during the synthesis of this compound, primarily conducted via the Vilsmeier-Haack reaction. This guide addresses common problems and offers potential solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion of Starting Material | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) may not have formed correctly due to moisture or impure reagents.2. Insufficient Reaction Temperature: The activation energy for the formylation of the fluorinated indole may not be met at lower temperatures.3. Poor Quality Starting Material: The 5-fluoro-1-methylindole may be impure. | 1. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at 0°C before adding the indole substrate.2. Gradually increase the reaction temperature. Monitor the reaction progress by TLC.3. Purify the starting material by column chromatography or recrystallization. |
| Formation of Multiple Products (Side Reactions) | 1. Di-formylation: Reaction at other positions on the indole ring, although less likely for the 2-position formylation.2. Decomposition: The indole ring can be sensitive to strongly acidic conditions and high temperatures, leading to degradation. | 1. Maintain a strict stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).2. Control the reaction temperature carefully and avoid prolonged reaction times. Ensure efficient stirring to prevent localized overheating. |
| Difficult Product Isolation/Purification | 1. Product is highly soluble in the aqueous phase during workup. 2. Co-elution of impurities during column chromatography. | 1. After quenching the reaction with ice and neutralization, extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.2. Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate the product from closely related impurities. |
| Product Instability | Aldehyde Oxidation: The carbaldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most common and effective method is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 5-fluoro-1-methylindole, using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2]
Q2: How does the fluorine substituent at the C5 position affect the reaction?
The fluorine atom is an electron-withdrawing group, which can decrease the electron density of the indole ring. This may make the electrophilic aromatic substitution slightly more difficult compared to non-fluorinated indoles, potentially requiring more forcing reaction conditions such as higher temperatures or longer reaction times.
Q3: What are the critical parameters to control for optimizing the reaction?
The key parameters to optimize include:
-
Reaction Temperature: Temperature significantly influences the reaction rate and the formation of byproducts.
-
Stoichiometry of Reagents: The molar ratio of the indole substrate to the Vilsmeier reagent is crucial to avoid side reactions like di-formylation.
-
Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time for maximum yield without significant product degradation.
-
Solvent and Reagent Purity: The use of anhydrous solvents and high-purity reagents is critical for the successful formation of the Vilsmeier reagent and the subsequent formylation.
Q4: What is the mechanism of the Vilsmeier-Haack reaction?
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a chloroiminium ion, also known as the Vilsmeier reagent.[2]
-
Electrophilic Aromatic Substitution: The electron-rich indole attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium ion intermediate. This intermediate is then hydrolyzed during the workup to yield the final aldehyde product.[2]
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 5-fluoro-1-methylindole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80°C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is alkaline (pH 8-9).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Optimization of Reaction Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Room Temp. | 24 | < 5 |
| 2 | 40 | 12 | 35 |
| 3 | 60 | 6 | 78 |
| 4 | 80 | 4 | 85 |
| 5 | 100 | 4 | 82 (with some decomposition) |
Note: Data are illustrative and represent a typical optimization study.
Table 2: Optimization of Reagent Stoichiometry
| Entry | 5-fluoro-1-methylindole (eq.) | POCl₃ (eq.) | DMF (eq.) | Yield (%) |
| 1 | 1.0 | 1.0 | 2.5 | 65 |
| 2 | 1.0 | 1.2 | 3.0 | 85 |
| 3 | 1.0 | 1.5 | 3.5 | 86 |
| 4 | 1.0 | 2.0 | 4.0 | 75 (more byproducts) |
Note: Data are illustrative and based on a reaction temperature of 80°C for 4 hours.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the formylation reaction.
References
Technical Support Center: Troubleshooting the Fischer Indole Synthesis of Fluorinated Indoles
This technical support center is designed for researchers, scientists, and drug development professionals encountering common challenges in the Fischer indole synthesis of fluorinated indoles. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Issue 1: Low Yield of Fluorinated Indole
Q1: I am experiencing a very low yield in my Fischer indole synthesis of a fluorinated indole. What are the potential causes and how can I improve it?
A1: Low yields are a common issue in the Fischer indole synthesis, particularly with fluorinated substrates. The electron-withdrawing nature of fluorine can deactivate the aromatic ring, making the key cyclization step more challenging. Several factors can contribute to poor yields:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are used, but the optimal catalyst is substrate-dependent.[1][2][3][4] For electron-deficient systems, stronger acids or higher temperatures may be required. However, overly harsh conditions can lead to degradation.
-
Poor Quality Starting Materials: The purity of the fluorinated phenylhydrazine and the carbonyl compound is paramount. Impurities can lead to side reactions and inhibit the catalyst.[5]
-
Inadequate Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures.[6] However, excessively high temperatures or prolonged reaction times can cause decomposition of starting materials or the desired product.[5] Careful monitoring of the reaction by Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
Inefficient Hydrazone Formation: The initial condensation to form the fluorinated phenylhydrazone may be incomplete. It is often beneficial to form the hydrazone as a separate step before introducing the cyclization catalyst.
Troubleshooting Steps:
-
Catalyst Screening: If the yield is low, consider screening a variety of Brønsted and Lewis acids. The table below provides a starting point for catalyst selection based on literature reports.
-
Optimize Reaction Conditions: Systematically vary the reaction temperature and time. Monitor the reaction progress closely by TLC to avoid product degradation.
-
Ensure Anhydrous Conditions: Water can interfere with the acid catalyst and intermediates. Ensure all glassware is oven-dried and use anhydrous solvents.[5]
-
Isolate the Hydrazone: Perform the synthesis in two steps: first, synthesize and purify the fluorinated phenylhydrazone, and then subject it to the cyclization conditions.
Issue 2: Formation of Undesired Side Products
Q2: My reaction is producing significant amounts of side products, including a potential defluorinated indole. How can I minimize these?
A2: The formation of side products is a frequent complication. Two common side reactions in the synthesis of fluorinated indoles are defluorination and the formation of regioisomers.
-
Defluorination: The loss of a fluorine atom from the aromatic ring can occur under harsh acidic conditions and high temperatures.[7] This is particularly a concern with certain substitution patterns.
-
Formation of Regioisomers: When using an unsymmetrical ketone, two different indole regioisomers can be formed. The ratio of these isomers is influenced by the steric and electronic properties of the ketone and the nature of the acid catalyst.[5]
Troubleshooting Defluorination:
-
Milder Reaction Conditions: Employ milder acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) and lower reaction temperatures.[7]
-
Microwave Irradiation: Consider using microwave irradiation, which can sometimes promote the desired reaction at lower temperatures and shorter reaction times, minimizing the opportunity for defluorination.[7]
-
Protecting Groups: If the fluorine substituent is particularly labile, consider a synthetic route where the fluorine is introduced at a later stage.
Troubleshooting Regioisomer Formation:
-
Catalyst Selection: The choice of acid catalyst can significantly influence the regioselectivity. For instance, in some cases, stronger acids favor cyclization at the less substituted α-carbon of the ketone.
-
Steric Hindrance: Utilizing a bulkier ketone can sometimes direct the cyclization to the less sterically hindered position.
-
Chromatographic Separation: If a mixture of regioisomers is unavoidable, careful column chromatography is often required for separation.
Issue 3: Difficulty in Product Purification
Q3: I am struggling to purify my fluorinated indole product by column chromatography. The compound seems to streak or decompose on the silica gel.
A3: Fluorinated indoles, especially those containing basic nitrogen atoms, can be challenging to purify by standard silica gel chromatography due to their interaction with the acidic silica surface.
Troubleshooting Purification:
-
Deactivate Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (1-2% in the eluent), to neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.
-
Reverse-Phase Chromatography: For highly polar or acid-sensitive compounds, reverse-phase HPLC can be an effective purification method.
-
Optimize Eluent System: Carefully select the eluent system using TLC. A common starting point for fluorinated indoles is a mixture of hexanes and ethyl acetate. For more polar compounds, small amounts of methanol can be added.
Data Presentation
Table 1: Comparison of Lewis Acids in the Fischer Indole Synthesis of 2,3-dimethyl-5-fluoroindole
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| ZnCl₂ | Acetic Acid | 100 | 2 | 85 | [1] |
| BF₃·OEt₂ | Ethanol | Reflux | 4 | 78 | [1] |
| AlCl₃ | Toluene | 110 | 3 | 72 | [1] |
| FeCl₃ | Dioxane | 100 | 5 | 65 | [1] |
Note: Yields are reported for the specific reaction of 4-fluorophenylhydrazine with 2-butanone and may vary for other substrates.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluorophenylhydrazine Hydrochloride
This protocol describes a general method for the synthesis of the key starting material, 4-fluorophenylhydrazine hydrochloride, from 4-fluoroaniline.
Materials:
-
4-Fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Reduction:
-
In a separate flask, prepare a solution of sodium sulfite (3.0 eq) in water and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 2-3 hours.
-
-
Isolation:
-
Cool the reaction mixture in an ice bath and acidify with concentrated HCl until the pH is strongly acidic.
-
The 4-fluorophenylhydrazine hydrochloride will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and then with a cold organic solvent (e.g., ethanol).
-
Dry the product under vacuum to obtain 4-fluorophenylhydrazine hydrochloride.
-
Protocol 2: Fischer Indole Synthesis of 6-Fluoro-2-methylindole
This protocol provides a detailed method for the synthesis of 6-fluoro-2-methylindole from 4-fluorophenylhydrazine and acetone.
Materials:
-
4-Fluorophenylhydrazine Hydrochloride
-
Acetone
-
Polyphosphoric Acid (PPA)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, suspend 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add acetone (1.2 eq) and stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a color change or the formation of a precipitate.
-
-
Cyclization:
-
Carefully add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazine) to the reaction mixture.
-
Heat the mixture to 100-120 °C and stir for 1-3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude 6-fluoro-2-methylindole by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Mandatory Visualizations
Fischer Indole Synthesis Workflow
Caption: General experimental workflow for the Fischer indole synthesis.
Troubleshooting Logic for Low Yield
Caption: Decision-making workflow for troubleshooting low product yields.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 5-fluoro-1-methyl-1H-indole-2-carbaldehyde
This technical support center provides guidance on the stability, storage, and handling of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, the compound should be stored in a tightly sealed, airtight container in a dry, cool, and well-ventilated place. To minimize degradation, it is recommended to store it at temperatures between 2-8°C. For longer-term storage, some protocols for similar aldehyde standards suggest storing aliquots at -20°C to minimize degradation from repeated freeze-thaw cycles.[1] Always protect the compound from light and moisture.
Q2: What is the general stability of this compound under normal laboratory conditions?
Q3: What solvents are suitable for dissolving this compound?
Based on its structure, polar organic solvents are likely to be suitable. For similar aldehyde standards, acetonitrile (HPLC grade) is a commonly used solvent.[1] Depending on the downstream application, other solvents such as methanol or dimethylformamide (DMF) could also be used. It is always best to perform a small-scale solubility test before preparing a large stock solution.
Q4: What are the primary safety concerns when handling this compound?
This compound is classified as a substance that causes serious eye irritation.[4] It is also advisable to avoid skin contact and inhalation of dust.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[2] Work should be conducted in a well-ventilated area or a fume hood.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results over time with the same batch of compound. | Compound degradation due to improper storage or handling. | 1. Review storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature, protected from light and air. 2. Prepare fresh solutions for each experiment from a solid stock that has been properly stored. 3. If using a stock solution, store it in small aliquots at -20°C to avoid multiple freeze-thaw cycles.[1] |
| Formation of a precipitate or change in color of the solid or solution. | This could indicate polymerization or oxidation of the aldehyde group. Aldehydes are known to be susceptible to such reactions.[1] | 1. Discard the degraded material. 2. To prevent this, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) if it will be stored for an extended period after the container has been opened. 3. Avoid exposure to heat and light.[3] |
| Reaction yields are lower than expected, or the reaction does not proceed to completion. | The aldehyde may have oxidized to the corresponding carboxylic acid, which is unreactive in many subsequent reactions. | 1. Verify the purity of the starting material using an appropriate analytical technique (e.g., NMR, LC-MS). 2. Use freshly opened or properly stored material for reactions. 3. Consider using antioxidants to extend the shelf life of the compound in solution, if compatible with your experimental setup.[3] |
| Observing unexpected byproducts in reactions. | The indole ring may be undergoing degradation. A known degradation pathway for indoles involves hydroxylation.[5] | 1. While the N-methyl group on your compound is known to inhibit the initial hydroxylation step seen in other indoles, other degradation pathways may still be possible.[5][6] 2. Ensure that your reaction conditions are free from strong oxidizing agents, which are listed as incompatible materials.[2] |
Data Summary
Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (short-term); -20°C (long-term aliquots)[1] | To minimize the rate of chemical degradation and polymerization. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert gas (e.g., Argon, Nitrogen) after opening. | To prevent oxidation of the aldehyde group by atmospheric oxygen.[1][3] |
| Light | Store in an amber or opaque container.[3] | To prevent light-induced degradation. |
| Moisture | Keep in a dry, desiccated environment. | To prevent hydrolysis and other moisture-mediated degradation. |
| Incompatible Materials | Strong oxidizing agents.[2] | To avoid rapid and potentially hazardous reactions, such as oxidation of the aldehyde to a carboxylic acid. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for handling this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 4. This compound | C10H8FNO | CID 23004696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
minimizing byproduct formation in the Vilsmeier-Haack formylation of fluorinated indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the Vilsmeier-Haack formylation of fluorinated indoles.
Troubleshooting Guides
Problem 1: Low Yield of the Desired 3-Formyl-fluoroindole
Low or no formation of the target product is a common issue, particularly with electron-deficient substrates like fluorinated indoles.
| Potential Cause | Suggested Solution |
| Insufficiently Activated Vilsmeier Reagent | Ensure the Vilsmeier reagent is freshly prepared by adding phosphorus oxychloride (POCl₃) dropwise to chilled, anhydrous N,N-dimethylformamide (DMF) with vigorous stirring. The formation of a solid or viscous liquid indicates reagent formation.[1] |
| Low Reactivity of the Fluorinated Indole | The electron-withdrawing nature of the fluorine atom deactivates the indole ring, making it less susceptible to electrophilic attack.[2] Consider increasing the reaction temperature gradually, for instance, from 0°C to room temperature or even up to 70-80°C, while monitoring the reaction progress by TLC.[1] A larger excess of the Vilsmeier reagent may also be necessary to drive the reaction to completion.[1] |
| Moisture Contamination | The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents and fresh, high-purity reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3] |
| Inappropriate Work-up Procedure | Incomplete hydrolysis of the intermediate iminium salt can lead to lower yields of the final aldehyde. After quenching the reaction with ice-cold water or a saturated sodium bicarbonate solution, ensure vigorous stirring for a sufficient period to facilitate complete conversion. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
The position of the fluorine atom on the indole ring can influence the regioselectivity of the formylation, potentially leading to a mixture of isomers.
| Potential Cause | Suggested Solution |
| Electronic Effects of the Fluorine Substituent | The fluorine atom is an ortho-, para-director due to resonance effects, despite its inductive electron-withdrawing nature.[1] This can lead to formylation at positions other than the typical C3 position. For instance, with a fluorine at C4, some formylation might be directed to the C7 position. |
| Reaction Conditions | Lowering the reaction temperature can sometimes enhance regioselectivity. Start the reaction at 0°C and only warm if necessary. The choice of solvent can also play a role; while DMF is standard, other anhydrous, non-protic solvents could be explored. |
Problem 3: Formation of Dark, Tarry Residue
The appearance of a dark, intractable material is often a sign of decomposition or polymerization.
| Potential Cause | Suggested Solution |
| Reaction Overheating | The formation of the Vilsmeier reagent and the subsequent formylation can be exothermic. Strict temperature control is crucial. Prepare the Vilsmeier reagent at 0-5°C and add the fluorinated indole solution slowly while maintaining a low temperature.[1] |
| Presence of Impurities | Impurities in the starting materials or solvents can catalyze side reactions. Use purified, high-purity fluorinated indole and anhydrous solvents. |
| Prolonged Reaction Time at Elevated Temperatures | While heating might be necessary to drive the reaction, prolonged exposure to high temperatures can lead to degradation. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Vilsmeier-Haack formylation of indoles?
A1: Besides unreacted starting material, common byproducts can include:
-
Di-formylated products: Although less common with deactivated rings, forcing conditions might lead to the introduction of a second formyl group.
-
N-formylated indoles: If the indole nitrogen is unprotected, formylation can occur at this position, especially if the C3 position is sterically hindered or deactivated.
-
Indole trimers: Under certain conditions, particularly with alternative amide sources, the formation of tri(1H-indol-3-yl) derivatives has been observed.
-
Polymeric materials: As mentioned in the troubleshooting guide, overheating or impurities can lead to the formation of tars.
Q2: How does the position of the fluorine atom on the indole ring affect the reaction?
A2: The position of the electron-withdrawing fluorine atom significantly impacts the electron density of the pyrrole ring, thereby affecting the rate and regioselectivity of the Vilsmeier-Haack reaction.
-
Fluorine on the benzene ring (C4, C5, C6, C7): These indoles are generally less reactive than unsubstituted indole. The formylation is still expected to predominantly occur at the C3 position, which is the most electron-rich. However, the deactivating effect of fluorine may necessitate more forcing reaction conditions (higher temperature, longer reaction time, excess reagent).
-
Fluorine at C4: May direct some formylation to the C7 position.
-
Fluorine at C5 or C6: The electronic effect is more evenly distributed, and C3 formylation is the most likely outcome.
-
Fluorine at C7: May sterically hinder attack at the C6 position and electronically disfavor it, making C3 formylation the primary pathway.
Q3: Are there any alternative, milder formylating agents that can be used for sensitive fluorinated indoles?
A3: Yes, if the classical Vilsmeier-Haack conditions (POCl₃/DMF) lead to significant byproduct formation or decomposition, you might consider alternative reagents. For instance, a combination of triphenylphosphine (Ph₃P) and 1,2-diiodoethane (ICH₂CH₂I) has been used to promote the formylation of indoles with DMF under milder conditions.[4] Another alternative is the use of XtalFluor-E ([Et₂NSF₂]BF₄) in place of POCl₃, which has been shown to be effective for the formylation of certain substrates.[5]
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of a Fluorinated Indole
This protocol is a general guideline and may require optimization for specific fluorinated indole isomers.
Materials:
-
Fluorinated indole (1.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) (optional, as a co-solvent)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution or sodium acetate (NaOAc) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF. Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 - 2.0 eq) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10°C.[1] After the addition is complete, stir the mixture at 0°C for 30-60 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the fluorinated indole (1.0 eq) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be gently heated (e.g., to 40-60°C).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by pouring it onto a vigorously stirred mixture of crushed ice and water. This step is exothermic and should be performed with caution.
-
Neutralization and Extraction: Neutralize the aqueous mixture to pH 7-8 by the slow addition of a saturated NaHCO₃ solution or NaOAc solution. Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash successively with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure formylated fluorinated indole.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles. Data for fluorinated indoles is sparse in the literature, highlighting the need for careful optimization.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [6] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl), 22.5 (2-formyl) | [6] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [6] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 92 | [6] |
| 6-Fluoroindole | POCl₃, DMF | - | - | - | Requires optimization |
| 4-Fluoro-2-methyl-1H-indol-5-amine | POCl₃, DMF | - | - | Predominantly C3 formylation | [1] |
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation of fluorinated indoles.
Caption: A logical troubleshooting workflow for optimizing the Vilsmeier-Haack reaction.
References
Technical Support Center: Recrystallization of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde
This technical support guide provides detailed troubleshooting advice and frequently asked questions for the recrystallization of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde. It is intended for an audience of researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below.[1] Understanding these properties is crucial for selecting an appropriate recrystallization solvent and technique.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈FNO | --INVALID-LINK--[1] |
| Molecular Weight | 177.17 g/mol | --INVALID-LINK--[1] |
| Appearance | Likely a light yellow or off-white solid | Inferred from similar indole aldehydes.[2][3] |
| Melting Point | Not explicitly reported. Likely in the range of 80-150 °C. | Estimated based on similar compounds like 1H-Indole-2-carbaldehyde (136-142 °C).[3] |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, ethyl acetate, and acetone, with lower solubility in nonpolar solvents like hexanes. | Inferred from the structure and general solubility of indole derivatives.[4][5] |
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound will not dissolve in the hot solvent.
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume.
-
Solvent Choice: The polarity of this compound suggests that polar organic solvents should be effective. Good starting points include ethanol, isopropanol, or ethyl acetate. For indole derivatives, alcoholic solvents are often a good choice.[5][6]
-
Solvent Volume: Ensure you are using a sufficient amount of solvent. Add the hot solvent portion-wise to your crude material while heating until the solid just dissolves. Using the minimum amount of hot solvent is key to a good recovery.[7]
-
Temperature: Make sure the solvent is heated to its boiling point to maximize the solubility of your compound.
Q2: No crystals have formed after cooling the solution.
A2: This is one of the most frequent problems in recrystallization and can be due to several factors.
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Too Much Solvent: This is the most common reason for crystallization failure.[8] If the solution is not saturated upon cooling, crystals will not form. To fix this, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[8][9]
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Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it should at that temperature.[8] To induce crystallization, you can:
-
Cooling Rate: Ensure the solution is cooling slowly and without disturbance. Rapid cooling can inhibit the formation of a crystal lattice.[10] Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
Q3: My compound has "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the melting point of the solid is lower than the temperature of the solution.
-
Reheat and Add Solvent: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point. Then, allow the solution to cool much more slowly.[8][9] Insulating the flask can help achieve a slower cooling rate.
-
Change Solvent System: If the problem persists, consider a different solvent or a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly. Common mixtures include ethanol/water or ethyl acetate/hexanes.[11]
Q4: The yield of my recrystallized product is very low.
A4: Low recovery can be caused by several procedural errors.
-
Using Excess Solvent: As mentioned in Q2, using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor.[9]
-
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the product can crystallize in the filter funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
-
Incomplete Crystallization: Ensure the solution has been cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath for a longer period can often improve the yield.
-
Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid dissolving the product.
Q5: The recrystallized product is still impure.
A5: If the purity has not significantly improved, consider the following:
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Inappropriate Solvent: The chosen solvent may not be effective at discriminating between your product and the impurities. Test different solvents on a small scale to find one that dissolves the product well when hot but keeps the impurities either dissolved or insoluble when cold.
-
Crystallization Was Too Rapid: Fast crystal growth can trap impurities within the crystal lattice.[9] Ensure a slow cooling process to allow for the formation of pure crystals.
-
Second Recrystallization: It may be necessary to perform a second recrystallization to achieve the desired purity.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent for the recrystallization of this compound? A: Based on its structure (an aromatic aldehyde and indole derivative), polar protic solvents like ethanol or methanol are excellent starting points.[5] A mixture of methanol and water has also been shown to be effective for the crystallization of indole.[12] Alternatively, a solvent pair like ethyl acetate/hexanes could be effective, where the compound is dissolved in hot ethyl acetate and hexanes are added as an anti-solvent.
Q: How do I select the best recrystallization solvent? A: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test this on a small scale: add a small amount of your crude product to a test tube and add a few drops of the potential solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot and then precipitates upon cooling, you have found a potentially suitable solvent.
Q: What is the purpose of washing the crystals after filtration? A: Washing the crystals with a small amount of ice-cold solvent removes any residual mother liquor that may be clinging to the surface of the crystals. This mother liquor contains the dissolved impurities, so this step is crucial for obtaining a high-purity product.
Experimental Protocol: General Recrystallization
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system (e.g., ethanol, or ethyl acetate/hexanes).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum on for a few minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Recrystallization Workflow Diagram
The following diagram illustrates the general workflow and decision-making process for recrystallization.
Caption: A flowchart of the recrystallization process.
References
- 1. This compound | C10H8FNO | CID 23004696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: N-methylation of 5-fluoro-1H-indole-2-carbaldehyde
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the N-methylation of 5-fluoro-1H-indole-2-carbaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This section addresses common issues encountered during the N-methylation of 5-fluoro-1H-indole-2-carbaldehyde, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing a low yield or no reaction for the N-methylation of 5-fluoro-1H-indole-2-carbaldehyde. What are the possible reasons and how can I improve the yield?
A1: Low yields in this reaction can stem from several factors, primarily related to the electronic properties of the starting material and the reaction conditions. The presence of two electron-withdrawing groups (the 5-fluoro and 2-carbaldehyde groups) can decrease the nucleophilicity of the indole nitrogen, making the reaction more challenging.
Potential Causes and Solutions:
-
Insufficiently Strong Base: A base that is not strong enough may not deprotonate the indole nitrogen effectively.
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Suboptimal Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
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Solution: If using a solvent like DMF, heating the reaction to reflux (around 130 °C) has been shown to be effective for similar substrates.[3] For other solvent systems, a gradual increase in temperature while monitoring the reaction progress is recommended.
-
-
Choice of Methylating Agent: The reactivity of the methylating agent is crucial.
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Solution: While traditional reagents like methyl iodide and dimethyl sulfate are highly reactive, they are also toxic.[3] Safer alternatives like dimethyl carbonate (DMC) have proven effective, although they may require more forcing conditions.[3] Phenyl trimethylammonium iodide (PhMe₃NI) is another safe and effective option.[1][2]
-
-
Moisture in the Reaction: Trace amounts of water can quench the base and hinder the reaction.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Q2: I am concerned about potential side reactions involving the aldehyde group. Is the carbaldehyde functional group stable under the N-methylation conditions?
A2: The aldehyde group is generally well-tolerated under several N-methylation conditions.[1] However, the specific reaction conditions can influence its stability.
Potential Side Reactions and Prevention:
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Cannizzaro-type Reactions: Under strongly basic conditions and high temperatures, aldehydes lacking an alpha-hydrogen can undergo disproportionation.
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Aldol or Other Condensation Reactions: While less likely with an aromatic aldehyde, self-condensation or reaction with other species could occur.
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Prevention: Maintain a controlled reaction temperature and monitor the reaction for the formation of byproducts.
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A study on the N-methylation of various indoles, including those with aldehyde functionalities, showed that the aldehyde group was well-tolerated using phenyl trimethylammonium iodide (PhMe₃NI) as the methylating agent and cesium carbonate (Cs₂CO₃) as the base.[1]
Q3: I am having difficulty purifying the final product, N-methyl-5-fluoro-1H-indole-2-carbaldehyde. What purification strategies are recommended?
A3: Purification can be challenging due to the potential for closely related impurities.
Purification Strategies:
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Column Chromatography: This is the most common method for purifying organic compounds.
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Recommended Sorbents: Silica gel is typically used.
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Eluent Systems: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on TLC analysis.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
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Solvent Selection: Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures) to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
-
Work-up Procedure: A proper work-up is crucial to remove the bulk of impurities before final purification.
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Aqueous Wash: After the reaction, quenching with water and extracting with an organic solvent like ethyl acetate is standard. Washing the organic layer with brine can help remove residual water. For some protocols, a mild acidic wash (e.g., with 2 N HCl) is used to remove basic byproducts.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are some recommended, safer alternatives to traditional methylating agents like methyl iodide and dimethyl sulfate?
A1: Due to the toxicity and carcinogenic nature of methyl iodide and dimethyl sulfate, several safer alternatives have been developed and are effective for the N-methylation of indoles.[3]
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Dimethyl Carbonate (DMC): An environmentally friendly and less toxic reagent. It often requires a base like K₂CO₃ and a high-boiling solvent like DMF at reflux temperature.[3]
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Phenyl Trimethylammonium Iodide (PhMe₃NI): A solid, non-toxic, and easy-to-handle reagent that provides excellent monoselective N-methylation in the presence of a mild base like Cs₂CO₃.[1][2]
Q2: How does the 5-fluoro substituent affect the N-methylation reaction?
A2: The fluorine atom at the 5-position is an electron-withdrawing group. This has two main effects:
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Increased Acidity of the N-H Proton: The electron-withdrawing nature of fluorine can make the N-H proton more acidic, which can facilitate its removal by a base.
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Decreased Nucleophilicity of the Indole Nitrogen: The overall electron density of the indole ring system is reduced, which can decrease the nucleophilicity of the nitrogen atom, potentially slowing down the methylation step.
In practice, studies have shown that indoles with halide substituents are well-tolerated in N-methylation reactions, suggesting that these effects do not prevent a successful reaction, though they might necessitate slightly more forcing conditions compared to unsubstituted indole.[1]
Q3: Can you provide a general experimental protocol for the N-methylation of 5-fluoro-1H-indole-2-carbaldehyde?
A3: The following protocol is a general guideline based on methods reported for similar substrates.[2][3] Optimization may be required for your specific setup.
Experimental Protocol: N-methylation using Dimethyl Carbonate (DMC)
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To a solution of 5-fluoro-1H-indole-2-carbaldehyde (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2-3 equivalents).
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Add dimethyl carbonate (DMC, 3-5 equivalents) to the mixture.
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Heat the reaction mixture to reflux (approximately 130 °C) and monitor the progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into ice-cold water to precipitate the product or to prepare for extraction.
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Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of N-Methylation Methods for Indoles
| Methylating Agent | Base | Solvent | Temperature | Yield (for similar substrates) | Reference |
| Dimethyl Carbonate (DMC) | K₂CO₃ | DMF | Reflux (~130 °C) | 85% for indole-3-carboxaldehyde | [3] |
| Phenyl Trimethylammonium Iodide (PhMe₃NI) | Cs₂CO₃ | Toluene | 120 °C | High yields for various indoles | [1][2] |
Visualizations
References
analytical methods for detecting impurities in 5-fluoro-1-methyl-1H-indole-2-carbaldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-fluoro-1-methyl-1H-indole-2-carbaldehyde. The focus is on the analytical methods for detecting and quantifying impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities that can be expected in this compound?
A1: Impurities in pharmaceutical intermediates like this compound can be broadly categorized into organic impurities, inorganic impurities, and residual solvents.[1] Organic impurities are the most common and can originate from starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts.[1]
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is generally employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for separation and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile impurities and residual solvents. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[1][2]
Q3: Why is it crucial to use reference standards for impurity analysis?
A3: Reference standards of known purity are essential for the accurate identification and quantification of impurities.[3][4] They are used to confirm the retention time in chromatography and to generate calibration curves for accurate concentration determination.[4] Impurity standards are critical for method validation and ensuring that the final drug substance meets regulatory safety and efficacy thresholds.[3]
Q4: What are the typical regulatory guidelines for controlling impurities in active pharmaceutical ingredients (APIs) and their intermediates?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the control of impurities.[1] These guidelines establish thresholds for reporting, identification, and qualification of impurities.[5] For instance, the ICH Q3A guideline addresses impurities in new drug substances.[1]
Troubleshooting Guides
HPLC Analysis
Issue 1: Abnormal Peak Shapes (Tailing or Fronting)
-
Possible Causes:
-
Column degradation.
-
Incompatible sample solvent with the mobile phase.
-
Column overloading.
-
Interaction of the analyte with the stationary phase.
-
-
Troubleshooting Steps:
-
Ensure the sample is dissolved in a solvent compatible with the mobile phase.[6]
-
Reduce the injection volume or dilute the sample to avoid column overloading.[7]
-
Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
-
If the problem persists, flush the column with a strong solvent or replace the column.[6]
-
Issue 2: Retention Time Drifting
-
Possible Causes:
-
Troubleshooting Steps:
Issue 3: Baseline Noise or Drifting
-
Possible Causes:
-
Troubleshooting Steps:
Sample Preparation
Issue: Poor Sample Solubility
-
Possible Causes:
-
Inappropriate solvent selection.
-
Sample concentration is too high.
-
-
Troubleshooting Steps:
-
Test a range of solvents with different polarities to find a suitable one.
-
Use a co-solvent system to improve solubility.
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Gently warm or sonicate the sample to aid dissolution.
-
If solubility is still an issue, consider a different analytical technique or derivatization.
-
Experimental Protocols
Protocol 1: HPLC Method for Purity Determination and Impurity Profiling
This method is a general starting point and may require optimization.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of sample in 1 mL of Acetonitrile:Water (1:1) |
Protocol 2: 1H NMR for Structural Confirmation and Impurity Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of the main compound and any significant impurities.
| Parameter | Condition |
| Instrument | 400 MHz NMR Spectrometer |
| Solvent | Deuterated Chloroform (CDCl3) or Dimethyl Sulfoxide (DMSO-d6) |
| Concentration | 5-10 mg/mL |
| Experiment | 1D Proton (1H) NMR |
| Number of Scans | 16-64 |
| Relaxation Delay | 1-2 seconds |
Note: For detailed structural analysis of impurities, 2D NMR experiments like COSY and HSQC may be necessary.
Potential Impurities
The following table lists some potential process-related and degradation impurities of this compound.
| Impurity Name | Structure | Potential Origin |
| 5-fluoro-1H-indole-2-carbaldehyde | Indole ring without the N-methyl group | Incomplete methylation during synthesis |
| 5-fluoro-1-methyl-1H-indole-2-carboxylic acid | Oxidation of the aldehyde group | Oxidation during synthesis or storage |
| Starting Material (e.g., 4-fluoro-N-methylaniline) | Varies based on synthetic route | Unreacted starting material |
Visual Workflows
Caption: General workflow for impurity analysis.
Caption: HPLC troubleshooting decision tree.
References
- 1. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. mca.gm [mca.gm]
- 6. labcompare.com [labcompare.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Validation & Comparative
Spectroscopic Data Comparison: 5-fluoro-1-methyl-1H-indole-2-carbaldehyde and Related Indole Derivatives
For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of novel compounds is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) data for 5-fluoro-1-methyl-1H-indole-2-carbaldehyde and its structurally related analogs. Due to the limited availability of direct experimental data for the target compound, this guide leverages data from similar molecules to predict its spectral features.
Predicted and Comparative NMR Data
The chemical shifts in ¹H and ¹³C NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The introduction of a fluorine atom at the C5 position and a methyl group at the N1 position in the indole ring of this compound is expected to significantly influence the chemical shifts compared to unsubstituted indole-2-carbaldehyde. The tables below summarize the reported NMR data for closely related compounds to facilitate a comparative analysis.
Table 1: ¹H NMR Chemical Shift Data (ppm) for Indole-2-carbaldehyde Derivatives in CDCl₃
| Compound | H3 | H4 | H5 | H6 | H7 | N-CH₃ | CHO |
| This compound (Predicted) | ~7.3-7.4 | ~7.2-7.3 (dd) | ~7.0-7.1 (ddd) | ~7.4-7.5 (dd) | - | ~4.1 | ~9.9 |
| 1-Methyl-1H-indole-3-carbaldehyde[1] | 7.69 (s) | 8.35 (d) | 7.33-7.50 (m) | 7.33-7.50 (m) | 7.33-7.50 (m) | 3.90 (s) | 10.01 (s) |
| 4-Fluoro-1-methyl-1H-indole-3-carbaldehyde[1] | 7.87 (s) | - | 7.26-7.35 (m) | 7.06 (dd) | 7.23 (d) | 3.93 (s) | 10.26 (s) |
| 5-Chloro-1-methyl-1H-indole-3-carbaldehyde[1] | 7.71 (s) | 8.32 (s) | - | 7.31 (d) | 7.31 (d) | 3.90 (s) | 9.97 (s) |
Table 2: ¹³C NMR Chemical Shift Data (ppm) for Indole-2-carbaldehyde Derivatives in CDCl₃
| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | N-CH₃ | CHO |
| This compound (Predicted) | ~138 | ~110 | ~128 (d) | ~112 (d) | ~159 (d) | ~111 (d) | ~110 | ~135 | ~32 | ~183 |
| 1-Methyl-1H-indole-3-carbaldehyde[1] | 125.29 | 118.09 | 124.04 | 122.94 | 122.04 | 109.87 | 137.90 | - | 33.69 | 184.43 |
| 4-Fluoro-1-methyl-1H-indole-3-carbaldehyde[1] | 134.64 | 116.60 (d) | 123.90 (d) | 156.95 (d) | 115.14 (d) | 108.01 (d) | 106.45 (d) | 139.98 (d) | 34.11 | 185.18 (d) |
| 5-Chloro-1-methyl-1H-indole-3-carbaldehyde[1] | 126.20 | 117.56 | 124.44 | 121.66 | 129.03 | 110.90 | 136.23 | 139.80 | 33.91 | 184.14 |
Note: (s) = singlet, (d) = doublet, (dd) = doublet of doublets, (ddd) = doublet of doublet of doublets, (m) = multiplet. Predicted values are estimates based on substituent effects observed in related molecules.
Experimental Protocols
While the specific experimental details for acquiring the NMR data of this compound are not available, a general protocol for obtaining ¹H and ¹³C NMR spectra for small organic molecules is provided below.
General NMR Sample Preparation
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Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to acquire the ¹³C NMR spectrum, resulting in singlets for all carbon signals. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Visualizing NMR Data Relationships
The following diagram illustrates the key components and their relationships in the context of NMR analysis for this compound.
Caption: Relationship between the target compound, NMR techniques, and data analysis.
References
A Comparative Guide to the Mass Spectrometry of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for 5-fluoro-1-methyl-1H-indole-2-carbaldehyde and its structural analogs. Due to the absence of publicly available experimental mass spectra for this compound, this guide utilizes predictive data generated from computational models alongside experimental data for closely related compounds. This comparison offers valuable insights into the expected fragmentation patterns and mass spectrometric behavior of the target molecule, which is crucial for its identification and characterization in complex matrices.
Data Presentation: A Comparative Overview
The following table summarizes the key mass spectrometric data for this compound and its selected alternatives. The data for the target compound is predicted, while the data for the alternatives is based on experimental findings from publicly available databases.
| Compound | Molecular Formula | Molecular Weight (Da) | Ionization Mode | Key Fragments (m/z) and Proposed Assignments | Data Source |
| This compound | C₁₀H₈FNO | 177.06 | ESI-MS/MS (Predicted) | 178.06 ([M+H]⁺), 162.07 ([M-CH₃]⁺), 148.05 ([M-CHO]⁺), 134.06 ([M-CH₃-CO]⁺), 120.04, 109.04 | Predicted using CFM-ID 4.0 |
| Indole-2-carbaldehyde | C₉H₇NO | 145.05 | GC-MS (EI) | 145 ([M]⁺), 144 ([M-H]⁺), 116 ([M-CHO]⁺), 89 | NIST Mass Spectrometry Data Center[1] |
| 1-Methyl-1H-indole-3-carbaldehyde | C₁₀H₉NO | 159.07 | GC-MS (EI) | 159 ([M]⁺), 158 ([M-H]⁺), 130 ([M-CHO]⁺), 115, 103, 77 | Mass Bank of North America[2] |
| 5-fluoro-1H-indole-3-carbaldehyde | C₉H₆FNO | 163.04 | GC-MS (EI) | 163 ([M]⁺), 162 ([M-H]⁺), 134 ([M-CHO]⁺), 107 | NIST Mass Spectrometry Data Center[3] |
Experimental and Predictive Protocols
General Experimental Protocol for Mass Spectrometry Analysis (for Alternative Compounds)
The experimental data for the alternative compounds cited in this guide were likely obtained using a standard gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) setup. A general protocol for such an analysis is outlined below.
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Chromatographic Separation (if applicable):
-
GC-MS: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure the separation of components. Helium is typically used as the carrier gas.
-
LC-MS: The sample is injected into a liquid chromatograph equipped with a suitable column (e.g., C18). A gradient elution program using a mixture of solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is employed to separate the components.
-
-
Ionization:
-
Electron Ionization (EI) for GC-MS: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a high-energy electron beam (typically 70 eV).
-
Electrospray Ionization (ESI) for LC-MS: As the analyte elutes from the LC column, it is sprayed through a heated capillary to which a high voltage is applied, leading to the formation of protonated or deprotonated molecular ions.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Protocol for Predictive Mass Spectrometry
The predictive data for this compound was generated using the Competitive Fragmentation Modeling for Metabolite Identification (CFM-ID) web server (version 4.0).[4][5][6][7]
-
Input: The SMILES (Simplified Molecular Input Line Entry System) string for this compound (CN1C(=C(C=C2F)C2=C1)C=O) was submitted to the CFM-ID server.[8]
-
Parameters: The prediction was performed for Electrospray Ionization (ESI) in positive ion mode ([M+H]⁺) at three different collision energies (10, 20, and 40 eV).
-
Output: The server generated a predicted tandem mass (MS/MS) spectrum, including the m/z values of the precursor and fragment ions and their relative intensities.
Visualizing Fragmentation and Workflows
The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway of this compound and a typical experimental workflow for mass spectrometry analysis.
Caption: Predicted fragmentation of this compound.
References
- 1. Indole-2-carboxaldehyde | C9H7NO | CID 96389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-fluoro-1H-indole-3-carbaldehyde | C9H6FNO | CID 259089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CFM-ID 4.0: More Accurate ESI MS/MS Spectral Prediction and Compound Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CFM-ID [cfmid.wishartlab.com]
- 6. osti.gov [osti.gov]
- 7. CFM-ID 4.0: More Accurate ESI-MS/MS Spectral Prediction and Compound Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C10H8FNO | CID 23004696 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparative study of the biological activity of fluorinated vs non-fluorinated indole-2-carbaldehydes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of fluorinated versus non-fluorinated indole-2-carbaldehydes. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways, this document aims to illuminate the therapeutic potential of these heterocyclic compounds.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a carbaldehyde group at the 2-position of the indole ring provides a versatile synthetic handle for further molecular exploration. Furthermore, the strategic incorporation of fluorine atoms into organic molecules has become a powerful tool in drug design to modulate their physicochemical and biological properties, including metabolic stability and binding affinity. This guide delves into a comparative study of how fluorination impacts the biological activity of indole-2-carbaldehydes, focusing on their potential as antimicrobial and anticancer agents.
Data Presentation: A Quantitative Comparison
Antimicrobial Activity
The antimicrobial efficacy of indole derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Indole Derivatives Against Various Microorganisms
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-chloroindole | Vibrio parahaemolyticus | 50 | [1] |
| 5-chloroindole | Vibrio parahaemolyticus | 50 | [1] |
| 7-chloroindole | Vibrio parahaemolyticus | 200 | [1] |
| Indole | Vibrio parahaemolyticus | 400 | [1] |
| 5-bromoindole | Vibrio parahaemolyticus | 50 | [1] |
| 4-bromoindole | Vibrio parahaemolyticus | 50 | [1] |
| 5-fluoroindole | Vibrio parahaemolyticus | Less appreciable activity | [1] |
| 6-fluoroindole | Vibrio parahaemolyticus | Less appreciable activity | [1] |
| Indole-3-carboxaldehyde hydrazone derivatives (with difluoro substitution) | Staphylococcus aureus | 25 | [2] |
| Indole-3-carboxaldehyde hydrazone derivatives (with dichloro substitution) | Staphylococcus aureus | 50 | [2] |
Note: The data presented is for various substituted indoles and not exclusively for indole-2-carbaldehydes due to the limited availability of direct comparative data.
Anticancer Activity
The anticancer potential of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: IC50 Values of Indole Derivatives Against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-fluoro-2-oxindole derivative (3d) | α-glucosidase inhibition | 49.89 ± 1.16 | [3] |
| 5-fluoro-2-oxindole derivative (3f) | α-glucosidase inhibition | 35.83 ± 0.98 | [3] |
| 5-fluoro-2-oxindole derivative (3i) | α-glucosidase inhibition | 56.87 ± 0.42 | [3] |
| Indole-2-carboxamide derivative (LG25) | Triple-Negative Breast Cancer (TNBC) | (Effective in preclinical models) | [4] |
| Indole-aryl amide derivative (5) | HT29 (colon cancer) | Selective toxicity | [5] |
| Indole-aryl amide derivative (3) | HeLa (cervical cancer) | 5.64 | [5] |
Note: The presented data includes various indole derivatives to highlight the general anticancer potential within this class of compounds.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section provides detailed methodologies for the key experiments commonly employed in the biological evaluation of indole derivatives.
Synthesis of 5-Fluoroindole-2-carbaldehyde
The synthesis of fluorinated indole-2-carbaldehydes can be achieved through a multi-step process, often culminating in a formylation reaction.
1. Fischer Indole Synthesis of 5-Fluoroindole:
This classic method involves the reaction of 4-fluorophenylhydrazine with ethyl pyruvate to form a hydrazone, which is then cyclized under acidic conditions to yield ethyl 5-fluoroindole-2-carboxylate[6]. Subsequent hydrolysis and decarboxylation would yield 5-fluoroindole.
2. Vilsmeier-Haack Formylation:
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles[2][7][8][9][10].
-
Procedure: To a solution of 5-fluoroindole in a suitable solvent like N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at a low temperature (e.g., 0 °C)[11]. The reaction mixture is then typically warmed to room temperature or heated to facilitate the formation of the Vilsmeier reagent (a chloromethyliminium salt) and its subsequent reaction with the indole ring[2][9]. The reaction is then quenched with an aqueous base (e.g., sodium hydroxide) and heated to hydrolyze the intermediate iminium salt to the corresponding aldehyde[11]. The product, 5-fluoroindole-2-carbaldehyde, is then isolated and purified using standard techniques like column chromatography.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[12][13][14].
-
Procedure:
-
A serial two-fold dilution of the test compound (e.g., fluorinated or non-fluorinated indole-2-carbaldehyde) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth)[13][15].
-
Each well is then inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours)[12].
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed[12].
-
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs[5][16][17].
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours)[5][16].
-
After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO)[16][17].
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm)[5][16]. The absorbance is directly proportional to the number of viable cells.
-
The IC50 value is then calculated from the dose-response curve.
-
Mandatory Visualization
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis and biological evaluation of indole-2-carbaldehydes.
References
- 1. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. 5-FLUOROINDOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. m.youtube.com [m.youtube.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the synthesis of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde, a key building block in medicinal chemistry and drug discovery. We present a comparative analysis of established synthetic methodologies, supported by experimental data, to aid researchers in selecting the most efficient and suitable route for their specific needs.
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active compounds. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this scaffold particularly attractive for the development of novel therapeutics. This guide outlines and compares plausible synthetic pathways, focusing on reaction efficiency, safety, and scalability.
Proposed Synthetic Pathways
The synthesis of this compound can be logically approached via a two-step sequence starting from the commercially available 5-fluoroindole. The key transformations are the N-methylation of the indole nitrogen and the C2-formylation of the indole ring. Two primary sequences are considered:
-
Route A: N-methylation of 5-fluoroindole followed by C2-formylation.
-
Route B: C2-formylation of 5-fluoroindole followed by N-methylation.
Below, we detail the experimental protocols and compare the performance of different reagents for each of these critical steps.
Figure 1: Proposed synthetic routes to this compound.
Comparison of N-Methylation Methods
The N-methylation of the indole nucleus is a critical step. Several reagents can be employed, each with distinct advantages and disadvantages in terms of safety, yield, and reaction conditions.
| Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Safety Profile |
| Dimethyl Carbonate (DMC) | K₂CO₃ | DMF | ~130 | 3.5 | 94.8 (for 5-bromoindole) | Low toxicity, environmentally friendly |
| Methyl Iodide (MeI) | NaH or KOH | DMF or DMSO | Room Temp. to Reflux | Variable | Generally high | Toxic, suspected carcinogen, volatile |
| Dimethyl Sulfate (DMS) | NaH or NaOH | Acetone | Reflux | 20 | 66 (for a related heterocycle) | Highly toxic and carcinogenic |
| Phenyl Trimethylammonium Iodide | Cs₂CO₃ | Toluene | 120 | 11-23 | Up to 99 | Safe, non-toxic, easy to handle[1][2] |
Recommendation: Dimethyl carbonate (DMC) emerges as a superior choice for large-scale synthesis due to its low toxicity and high reported yields for similar substrates.[3] While methyl iodide and dimethyl sulfate are effective, their significant health risks necessitate stringent safety precautions.[3] Phenyl trimethylammonium iodide offers a safe and highly efficient alternative, particularly for late-stage methylations.[1][2]
Comparison of C2-Formylation Methods
The introduction of the formyl group at the C2 position is most commonly achieved via electrophilic substitution. The Vilsmeier-Haack reaction is a well-established and effective method.
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Notes |
| Vilsmeier-Haack Reaction | POCl₃, DMF | DMF | 0 to 85 | 6 | 96 (for unsubstituted indole) | Highly effective for electron-rich aromatics |
| Boron-Catalyzed Formylation | BF₃·OEt₂, TMOF | Neat | Room Temp. | Variable | High | Milder conditions, broad substrate scope[4] |
Recommendation: The Vilsmeier-Haack reaction is a robust and high-yielding method for the formylation of indoles. For substrates that may be sensitive to the conditions of the Vilsmeier-Haack reaction, boron-catalyzed formylation presents a milder and effective alternative.[4]
Detailed Experimental Protocols
Route A: N-Methylation followed by C2-Formylation
Step 1: Synthesis of 5-Fluoro-1-methyl-1H-indole (N-Methylation with DMC)
Figure 2: Workflow for the N-methylation of 5-fluoroindole using dimethyl carbonate.
Procedure:
-
In a round-bottom flask, combine 5-fluoroindole, potassium carbonate (0.5 equivalents), dimethylformamide (DMF), and dimethyl carbonate (3 equivalents).
-
Heat the mixture to reflux (approximately 130 °C) for 3.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 3 °C in an ice bath.
-
Slowly add ice-cold water to the cooled mixture.
-
Extract the product with a suitable organic solvent, such as tert-butyl methyl ether (TBME).
-
Wash the organic layer with water multiple times.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-fluoro-1-methyl-1H-indole.
Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
Figure 3: Workflow for the Vilsmeier-Haack formylation of 5-fluoro-1-methyl-1H-indole.
Procedure:
-
In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.
-
To this mixture, add a solution of 5-fluoro-1-methyl-1H-indole in DMF.
-
Allow the reaction mixture to stir and warm to room temperature, and then heat as necessary to drive the reaction to completion (monitor by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with an aqueous base, such as sodium hydroxide.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Validation of the Final Product
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals for the N-methyl protons, the formyl proton, and aromatic protons on the indole ring. Coupling between the fluorine atom and adjacent aromatic protons is expected. |
| ¹³C NMR | Distinct signals for all carbon atoms, including the carbonyl carbon of the aldehyde. The carbon atom attached to fluorine will show a characteristic large one-bond C-F coupling constant. |
| ¹⁹F NMR | A single resonance characteristic of a fluoro-substituted benzene ring. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₀H₈FNO). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=O stretching of the aldehyde, C=C stretching (aromatic), and C-F stretching. |
Conclusion
This guide provides a validated approach to the synthesis of this compound. For the N-methylation step, dimethyl carbonate is recommended as a safe and efficient reagent, particularly for larger-scale preparations. The Vilsmeier-Haack reaction remains the method of choice for the C2-formylation, offering high yields. By following the detailed protocols and considering the comparative data presented, researchers can confidently synthesize this valuable building block for applications in drug discovery and development.
References
A Spectroscopic Comparison of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde and Structurally Related Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde with other key indole derivatives. The objective is to offer a comprehensive analysis of their structural features through comparative Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is critical for the unambiguous identification and characterization of these compounds, which are pivotal intermediates in the synthesis of various biologically active molecules, including potential anti-cancer agents and fluorescent probes.
Introduction
Indole derivatives are a cornerstone in medicinal chemistry and materials science. The introduction of a fluorine atom and a methyl group can significantly alter the electronic properties, lipophilicity, and metabolic stability of the indole scaffold, thereby influencing its biological activity and application potential. This guide focuses on the spectroscopic nuances of this compound and compares it with its non-fluorinated and/or non-methylated analogs to elucidate the structural impact of these substitutions.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its related derivatives. The data has been compiled from various sources and is presented to facilitate a clear comparison.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound Name | H-3 | H-4 | H-6 | H-7 | N-CH₃ | CHO | Aromatic Protons | Solvent |
| This compound | - | - | - | - | - | - | - | CDCl₃ |
| 1-methyl-1H-indole-3-carbaldehyde[1] | 7.69 (s) | 8.35 (d) | 7.33-7.50 (m) | 7.33-7.50 (m) | 3.90 (s) | 10.01 (s) | 7.33-7.50 (m) | CDCl₃ |
| 1H-indole-3-carbaldehyde[1] | 7.86 (d) | 8.27-8.40 (m) | 7.29-7.39 (m) | 7.42-7.49 (m) | - | 10.08 (s) | 7.29-7.49 (m) | CDCl₃ |
| 4-fluoro-1-methyl-1H-indole-3-carbaldehyde[1] | 7.87 (s) | - | 7.06 (dd) | 7.23 (d) | 3.93 (s) | 10.26 (s) | 7.26-7.35 (m) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound Name | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | N-CH₃ | CHO | Solvent |
| This compound | - | - | - | - | - | - | - | - | - | - | CDCl₃ |
| 1-methyl-1H-indole-3-carbaldehyde[1] | 125.29 | 118.09 | 124.04 | 122.94 | 122.04 | - | 109.87 | 137.90 | 33.69 | 184.43 | CDCl₃ |
| 1H-indole-3-carbaldehyde[1] | 135.75 | 118.38 | 124.39 | 123.04 | 121.88 | 120.55 | 111.70 | 136.79 | - | 185.34 | CDCl₃ |
| 4-fluoro-1-methyl-1H-indole-3-carbaldehyde[1] | 134.64 | 116.60 | 123.90 (d) | 156.95 (d) | 115.14 (d) | 108.01 (d) | 106.45 (d) | 139.98 (d) | 34.11 | 185.18 (d) | CDCl₃ |
Table 3: IR and Mass Spectrometry Data
| Compound Name | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | C=O stretch, C-F stretch, Aromatic C-H and C=C stretches | M+• expected at 177.06 |
| 1-methyl-1H-indole-3-carbaldehyde[1] | - | [M+H]⁺: 160 |
| 1H-indole-3-carbaldehyde[1] | - | [M+H]⁺: 146 |
| 4-fluoro-1-methyl-1H-indole-3-carbaldehyde[1] | - | [M+H]⁺: 178 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives. These can be adapted for the specific analysis of this compound and its analogs.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the indole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should ensure complete dissolution and minimize interference with the signals of interest. Transfer the solution to a clean 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for adequate signal-to-noise.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse program is standard. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹. The spectrum should be background-corrected.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range to observe the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
Experimental Workflow and Synthesis
The synthesis of indole-2-carbaldehydes can be achieved through various methods. A common approach for the formylation of indoles is the Vilsmeier-Haack reaction. The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted indole-2-carbaldehyde.
Caption: Generalized workflow for the synthesis and characterization of indole-2-carbaldehydes.
Signaling Pathway Context: Indole Derivatives in Drug Discovery
Indole derivatives, including fluorinated analogs, are extensively investigated for their therapeutic potential. For instance, many kinase inhibitors feature an indole core. The following diagram illustrates a simplified signaling pathway where an indole-based inhibitor might act.
Caption: Simplified signaling pathway showing the inhibitory action of an indole derivative on a tyrosine kinase.
References
A Comparative Guide to Purity Assessment of Synthesized 5-fluoro-1-methyl-1H-indole-2-carbaldehyde
For researchers, scientists, and drug development professionals, the accurate determination of purity for a synthesized compound is a critical step to ensure reliable experimental outcomes and meet regulatory standards. This guide provides an objective comparison of key analytical techniques for assessing the purity of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde, a versatile intermediate in pharmaceutical synthesis. The performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Melting Point Analysis is compared, with supporting experimental protocols and data.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of the compound, potential impurities, required accuracy, and available instrumentation. The following table summarizes the key performance characteristics of four common techniques for the purity assessment of this compound.
| Parameter | HPLC (UV Detection) | Quantitative ¹H NMR (qNMR) | GC-MS | Melting Point Analysis |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection. | Spectroscopic method based on the direct proportionality between signal intensity and the number of atomic nuclei. | Chromatographic separation of volatile compounds followed by mass-based detection and identification. | Determination of the temperature range over which a solid transitions to a liquid. |
| Primary Use | Quantitative purity assessment, identification and quantification of non-volatile impurities. | Absolute purity determination, structural confirmation, and quantification of impurities without a reference standard for each. | Identification and quantification of volatile and thermally stable impurities. | Preliminary assessment of purity; a sharp melting range suggests high purity. |
| Accuracy | High, but dependent on the UV response factors of impurities. For accurate quantification of known impurities, their reference standards are required. | High, as it is a primary ratio method providing an absolute purity value against a certified internal standard.[1] | High for volatile impurities; quantification is dependent on the response factor of the detector to different compounds. | Semi-quantitative; impurities typically depress and broaden the melting range. |
| Precision | Excellent, with low relative standard deviation (RSD). | Excellent, typically with low RSD.[2] | Very good, with low RSD. | Moderate; operator-dependent. |
| Sensitivity | High, capable of detecting trace impurities. | Moderate; may not be suitable for detecting very low-level impurities. | Very high, especially for volatile compounds. | Low; insensitive to small amounts of impurities. |
| Sample Throughput | High, with typical run times of 15-30 minutes per sample. | Moderate; requires longer relaxation delays for accurate quantification. | High, with typical run times of 20-40 minutes per sample. | Moderate. |
| Orthogonality | Orthogonal to spectroscopic methods like qNMR. | Orthogonal to chromatographic methods like HPLC and GC-MS.[1] | Orthogonal to HPLC and qNMR. | Provides complementary physical property data. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar indole derivatives and aromatic aldehydes and should be optimized and validated for specific laboratory conditions.[3][4]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed for the separation and quantification of this compound and potential non-volatile impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
This compound sample
-
Reference standard of this compound (if available)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 310 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 0.5 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.05 mg/mL with the same diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Quantitative ¹H NMR (qNMR) Protocol
This method provides an absolute purity determination by comparing the integral of a signal from the analyte to that of a certified internal standard.[5][6]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Certified internal standard (e.g., Maleic Anhydride, 1,4-Dinitrobenzene). The standard should be stable, non-volatile, have a known purity, and its signals should not overlap with the analyte signals.
-
This compound sample
-
5 mm NMR tubes
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full signal relaxation for accurate integration).
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Acquisition Time: Typically 2-4 seconds.
-
Spectral Width: To encompass all signals of interest.
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte (e.g., the aldehyde proton signal) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
GC-MS Protocol
This protocol is suitable for identifying and quantifying volatile impurities in the synthesized product.[4]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Reagents and Materials:
-
Solvent for sample dissolution (e.g., Dichloromethane, Ethyl acetate).
-
This compound sample.
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: 40 - 500 m/z
Sample Preparation:
-
Dissolve approximately 1-2 mg of the sample in 1 mL of the chosen solvent.
-
Filter the solution through a 0.45 µm syringe filter if necessary.
Data Analysis:
-
Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Estimate the relative purity by calculating the area percentage of the main peak in the total ion chromatogram (TIC).
Melting Point Analysis Protocol
This method provides a rapid, preliminary assessment of purity.[7][8][9]
Instrumentation:
-
Melting point apparatus.
-
Capillary tubes.
Procedure:
-
Finely powder a small amount of the dried this compound sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
Data Analysis:
-
A sharp melting range (typically ≤ 2 °C) is indicative of high purity.
-
A broad or depressed melting range compared to the literature value suggests the presence of impurities.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: General workflow for assessing the purity of a synthesized compound.
Caption: The principle of using orthogonal methods for robust purity assessment.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. rssl.com [rssl.com]
- 7. byjus.com [byjus.com]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. uomus.edu.iq [uomus.edu.iq]
A Comparative Guide to the Bioactivity of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde and its structural analogs. The information presented is based on available experimental data from scientific literature, offering insights into the structure-activity relationships of this class of compounds.
Introduction to Indole-2-Carbaldehydes
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Indole-2-carbaldehyde derivatives, in particular, serve as versatile intermediates in the synthesis of a wide range of biologically active molecules. The introduction of a fluorine atom into the indole ring can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its biological activity. This guide focuses on this compound and explores how variations in its structure impact its bioactivity.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivity of this compound and its analogs. Direct comparative studies are limited; therefore, data has been compiled from various sources to provide a broader perspective.
Anticancer Activity
Table 1: Cytotoxicity of 5-fluoro-2-oxindole Derivatives Against NCI-60 Cancer Cell Lines [2]
| Compound | Substituted Group | Mean GI50 (µM) |
| Sunitinib (Reference) | - | - |
| Analog 1 | Thiazole derivative | 0.77 - 1.48 |
| Analog 2 | Thiazole derivative with modification | >70% growth inhibition at 10µM against 8 cancer types |
Note: GI50 is the concentration required to inhibit cell growth by 50%. The analogs in this table are 5-fluoro-2-oxindole derivatives, not direct analogs of this compound, but provide an indication of the potential of the fluorinated indole scaffold.
Antimicrobial Activity
Derivatives of 1-methyl-indole-carbaldehydes have been explored for their antimicrobial properties. A study on indole-containing hydrazone derivatives provides minimum inhibitory concentration (MIC) values against various microbial strains.
Table 2: Antimicrobial Activity of 1-methylindole-3-carboxaldehyde Hydrazone Derivatives
| Compound | Substituent on Hydrazone | S. aureus (MIC µg/mL) | MRSA (MIC µg/mL) | E. coli (MIC µg/mL) | B. subtilis (MIC µg/mL) | C. albicans (MIC µg/mL) |
| Analog 3 | Unsubstituted Phenyl | 50 | 50 | 100 | 50 | 50 |
| Analog 4 | 4-Fluorophenyl | 25 | 25 | 50 | 25 | 25 |
| Analog 5 | 4-Chlorophenyl | 12.5 | 12.5 | 25 | 12.5 | 12.5 |
| Analog 6 | 2,4-Dichlorophenyl | 6.25 | 6.25 | 12.5 | 6.25 | 6.25 |
| Ampicillin (Reference) | - | 3.12 | 6.25 | 6.25 | 3.12 | - |
| Ciprofloxacin (Reference) | - | 0.78 | 1.56 | 0.78 | 0.78 | - |
| Fluconazole (Reference) | - | - | - | - | - | 6.25 |
Note: These analogs are derived from the 3-carbaldehyde isomer and have a hydrazone modification. The data suggests that halogen substitution on the phenyl ring enhances antimicrobial activity.
Enzyme Inhibition
A series of 5-fluoro-2-oxindole derivatives have been evaluated as potential α-glucosidase inhibitors, which is relevant for the management of type 2 diabetes.[3][4][5][6]
Table 3: α-Glucosidase Inhibitory Activity of 5-fluoro-2-oxindole Derivatives [3][5]
| Compound | Substituted Group on Benzylidene | IC50 (µM) |
| Analog 7 | 2-Chlorobenzylidene | 49.89 ± 1.16 |
| Analog 8 | 4-(Methylthio)benzylidene | 35.83 ± 0.98 |
| Analog 9 | 2,4-Dichlorobenzylidene | 56.87 ± 0.42 |
| Acarbose (Reference) | - | 569.43 ± 43.72 |
Note: IC50 is the concentration required to inhibit the enzyme activity by 50%. These are 5-fluoro-2-oxindole derivatives.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well. Incubate the cells for 1.5 hours at 37 °C.[6]
-
Solubilization: Remove the MTT solution, and add 130 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Experimental Workflow for MTT Assay
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
comparing the efficacy of different synthetic routes to 5-fluoro-1-methyl-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The targeted synthesis of substituted indoles is a cornerstone of medicinal chemistry and drug development. Among these, 5-fluoro-1-methyl-1H-indole-2-carbaldehyde stands as a valuable building block for various pharmacologically active compounds. The introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity, while the N-methylation and C2-formylation provide key handles for further molecular elaboration. This guide offers a comparative analysis of plausible and efficacious synthetic routes to this key intermediate, supported by experimental data from analogous transformations reported in the chemical literature.
Two primary strategies are evaluated: a stepwise functionalization of a pre-formed indole core and a more convergent approach involving the construction of the indole ring with the desired substituents or their precursors already in place.
Route A: Stepwise Functionalization of 5-fluoroindole
This linear approach commences with the synthesis of 5-fluoroindole, followed by sequential N-methylation and C2-formylation.
Step 1: Synthesis of 5-fluoroindole
A robust method for the preparation of 5-fluoroindole is the reductive cyclization of 2-(5-fluoro-2-nitrophenyl)acetonitrile. This transformation typically proceeds in high yield.
Step 2: N-methylation of 5-fluoroindole
The subsequent N-methylation of 5-fluoroindole can be readily achieved using standard alkylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
Step 3: C2-formylation of 5-fluoro-1-methyl-1H-indole
The final introduction of the carbaldehyde group at the C2 position can be accomplished via two primary methods: the Vilsmeier-Haack reaction or through directed ortho-metalation (lithiation) followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Route B: Convergent Indole Ring Formation
Convergent strategies aim to construct the indole nucleus with the required substitution pattern already incorporated from the starting materials. Two classical named reactions are considered for this approach.
Leimgruber-Batcho Indole Synthesis
This powerful method involves the condensation of a substituted o-nitrotoluene with a formamide acetal, followed by reductive cyclization. For the target molecule, this would necessitate starting with 4-fluoro-2-nitrotoluene. The C2-carbaldehyde would be derived from the formamide acetal component during the ring formation.
Fischer Indole Synthesis
A cornerstone of indole synthesis, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone. The synthesis of this compound via this route would require the preparation of N-(4-fluorophenyl)-N-methylhydrazine and its subsequent reaction with a suitable two-carbon aldehyde equivalent, such as glyoxal diethyl acetal.
Quantitative Data Comparison
The following table summarizes the estimated or reported yields for each key transformation in the proposed synthetic routes. It is important to note that yields can vary based on specific reaction conditions and scale.
| Route | Step | Transformation | Reagents | Typical Yield (%) |
| A | 1 | Synthesis of 5-fluoroindole | 2-(5-fluoro-2-nitrophenyl)acetonitrile, H₂, Pd/C | ~81% |
| 2 | N-methylation | 5-fluoroindole, NaH, CH₃I | >90% (estimated) | |
| 3a | Vilsmeier-Haack Formylation | 5-fluoro-1-methyl-1H-indole, POCl₃, DMF | 70-85% (estimated) | |
| 3b | Lithiation-Formylation | 5-fluoro-1-methyl-1H-indole, n-BuLi, DMF | 60-80% (estimated) | |
| B | 1 | Leimgruber-Batcho Synthesis | 4-fluoro-2-nitrotoluene, DMFDMA, H₂, Pd/C | High (multi-step) |
| 2 | Fischer Indole Synthesis | N-(4-fluorophenyl)-N-methylhydrazine, glyoxal acetal, acid | Moderate (multi-step) |
Experimental Protocols
Detailed experimental procedures for the key steps are provided below. These are generalized protocols based on literature precedents for similar substrates and should be adapted and optimized for the specific target molecule.
Route A: Step 1 - Synthesis of 5-fluoroindole
A solution of 2-(5-fluoro-2-nitrophenyl)acetonitrile in a suitable solvent (e.g., ethanol or ethyl acetate) is subjected to catalytic hydrogenation (e.g., using 10% Pd/C) under a hydrogen atmosphere until the reaction is complete. The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford 5-fluoroindole.
Route A: Step 2 - N-methylation of 5-fluoroindole
To a solution of 5-fluoroindole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at 0 °C is added a strong base, typically sodium hydride (NaH). The mixture is stirred for a short period to allow for deprotonation. Methyl iodide (CH₃I) is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 5-fluoro-1-methyl-1H-indole.
Route A: Step 3a - Vilsmeier-Haack Formylation
To a solution of 5-fluoro-1-methyl-1H-indole in anhydrous DMF at 0 °C, phosphorus oxychloride (POCl₃) is added dropwise. The reaction mixture is then stirred at an elevated temperature (e.g., 80-100 °C) for several hours. After cooling, the reaction is carefully quenched by pouring it onto ice and then neutralized with an aqueous base (e.g., NaOH or NaHCO₃). The resulting precipitate is collected by filtration, washed with water, and dried to give this compound.
Route A: Step 3b - Lithiation-Formylation
A solution of 5-fluoro-1-methyl-1H-indole in anhydrous THF is cooled to a low temperature (typically -78 °C) under an inert atmosphere. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred for a period to ensure complete lithiation at the C2 position. Anhydrous DMF is then added, and the reaction is stirred for an additional period before being allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic routes.
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflows for Route B.
Comparison and Recommendation
Route A (Stepwise Functionalization) offers a flexible and generally reliable approach. The synthesis of the 5-fluoroindole core is well-established. The subsequent N-methylation is typically a high-yielding and straightforward reaction. The final formylation step provides two viable options. The Vilsmeier-Haack reaction is often operationally simpler and uses less hazardous reagents than the lithiation approach. However, directed ortho-metalation can offer better regioselectivity if competing formylation at other positions is a concern, although with the N-methyl group present, C2-lithiation is highly favored.
Route B (Convergent Ring Formation) presents a more atom-economical strategy. The Leimgruber-Batcho synthesis is known for its high yields and mild conditions, making it an attractive option, though it may require the synthesis of the specific o-nitrotoluene precursor. The Fischer indole synthesis is a classic and versatile method, but its success can be highly dependent on the nature of the substrates and the choice of acid catalyst, and yields can sometimes be modest.
For laboratory-scale synthesis where flexibility and reliability are paramount, Route A is often preferred. The Vilsmeier-Haack formylation (Step 3a) is likely the most practical choice for the final step due to its operational simplicity. For larger-scale industrial production, a convergent approach like the Leimgruber-Batcho synthesis (Route B) might be more efficient in the long run, provided the starting materials are readily accessible. The choice between these routes will ultimately depend on the specific requirements of the research or development program, including scale, cost of starting materials, and available equipment.
Comparative Analysis of 5-Fluoroindole Derivatives in α-Glucosidase Inhibition: A Structure-Activity Relationship Study
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 5-fluoro-2-oxindole derivatives as potential α-glucosidase inhibitors. This analysis is based on a study by Zhang et al. (2022) and serves as a valuable case study for the development of indole-based therapeutic agents.
While direct SAR studies on 5-fluoro-1-methyl-1H-indole-2-carbaldehyde derivatives are not extensively available in the reviewed literature, the presented data on 5-fluoro-2-oxindole derivatives offers significant insights into how structural modifications on a similar fluorinated indole scaffold impact biological activity. The core structure, 5-fluoro-2-oxindole, was condensed with various substituted aromatic aldehydes to generate a library of derivatives for biological evaluation.
Data Presentation: α-Glucosidase Inhibitory Activities
The following table summarizes the in vitro α-glucosidase inhibitory activity of the synthesized 5-fluoro-2-oxindole derivatives. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are presented for comparison. Acarbose, a known α-glucosidase inhibitor, was used as a positive control.
| Compound | Substituent (R) | IC50 (μM) |
| 3d | 3-Hydroxybenzylidene | 49.89 ± 1.16 |
| 3f | 4-Hydroxybenzylidene | 35.83 ± 0.98 |
| 3i | 4-Chlorobenzylidene | 56.87 ± 0.42 |
| Acarbose | - | 569.43 ± 43.72 |
| 5-fluoro-2-oxindole | - | 7510 ± 170 |
Data sourced from Zhang et al., 2022. Lower IC50 values indicate higher inhibitory activity.[1][2]
The parent compound, 5-fluoro-2-oxindole, showed weak activity. However, the introduction of substituted benzylidene moieties at the 3-position significantly enhanced the inhibitory potential. Notably, compounds 3d , 3f , and 3i demonstrated inhibitory activities approximately 10 to 15 times more potent than the reference drug, acarbose.[1][2] This highlights the critical role of the substituent on the phenyl ring in modulating the biological response.
Experimental Protocols
Synthesis of 5-Fluoro-2-Oxindole Derivatives (3a-3v):
The synthesis of the target compounds was achieved through a condensation reaction.[1][2] A mixture of 5-fluoro-2-oxindole (1.0 mmol), a substituted aldehyde (1.5 mmol), and potassium hydroxide (KOH, 6.0 mmol) in ethanol was stirred at room temperature for 3 hours.[1][2] The resulting products were then purified and characterized.
α-Glucosidase Inhibition Assay:
The inhibitory activity of the synthesized compounds against α-glucosidase from Saccharomyces cerevisiae was determined spectrophotometrically. The assay mixture contained the enzyme, the test compound, and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate in a phosphate buffer. The reaction was initiated by the addition of the substrate and incubated. The amount of p-nitrophenol released was measured at a specific wavelength to determine the enzyme activity. The concentration of the compound that inhibited 50% of the enzyme activity (IC50) was then calculated.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathway for the 5-fluoro-2-oxindole derivatives and a conceptual workflow for the α-glucosidase inhibition assay.
Caption: Synthetic route for 5-fluoro-2-oxindole derivatives.
Caption: Workflow for the α-glucosidase inhibition assay.
Structure-Activity Relationship Insights
The study from which the data is derived suggests that the electronic and steric properties of the substituents on the benzylidene moiety play a crucial role in the inhibitory activity of these 5-fluoro-2-oxindole derivatives.[1] The presence of hydroxyl and chloro groups at specific positions on the phenyl ring led to the most potent compounds. Molecular docking studies in the original research indicated that these active compounds could bind effectively to the active site of α-glucosidase.[1][2]
References
Safety Operating Guide
Proper Disposal of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde, a compound that requires careful management due to its potential hazards.
Essential Safety and Hazard Information
Quantitative Safety Data Summary
| Hazard Classification | Code | Description |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |
Operational Plan for Safe Handling and Disposal
A systematic approach is crucial to minimize exposure and prevent contamination during the disposal process. The following workflow outlines the key steps from preparation to final disposal.
Personal Protective Equipment (PPE)
Before handling the compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any tears or perforations before use.
-
Body Protection: A lab coat or other protective clothing should be worn to minimize skin exposure.
Experimental Protocol for Disposal
This protocol should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Container Preparation:
-
Obtain a designated and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the appropriate hazard pictograms (e.g., irritant), and the date.
-
Ensure the container is compatible with the chemical and is in good condition with a secure lid.
-
-
Transfer of Waste:
-
If disposing of the pure compound, carefully transfer the solid into the hazardous waste container using a clean spatula or scoop. Avoid generating dust.
-
If disposing of a solution, pour the liquid waste carefully into the designated liquid hazardous waste container. Use a funnel to prevent spills.
-
-
Decontamination of Emptied Containers:
-
Triple rinse the original container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to the liquid waste container.
-
After triple rinsing, the container can be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
-
-
Final Disposal:
-
Securely close the hazardous waste container.
-
Store the waste container in a designated, well-ventilated, and secure area until it is collected by a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. The general guidance for similar compounds is to dispose of the contents and container at an approved waste disposal plant.[2][3]
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-fluoro-1-methyl-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde (CAS No. 883531-48-4). The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.
Hazard Identification and Classification
Based on available GHS data, this compound is classified as causing serious eye irritation.[1] Due to its chemical structure as a halogenated aromatic aldehyde, it should be handled with care, assuming potential for skin and respiratory irritation.
GHS Hazard Summary
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] | GHS07 | Warning |
| Skin Corrosion/Irritation | 2 (Assumed) | H315: Causes skin irritation | GHS07 | Warning |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 (Assumed) | H335: May cause respiratory irritation | GHS07 | Warning |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound to minimize exposure. The following table outlines the recommended PPE for various laboratory operations.
Recommended Personal Protective Equipment
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[2] | Nitrile or neoprene gloves.[2][3] Consider double gloving.[4] | Laboratory coat, fully buttoned.[2] | If dust is generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[2] |
| Solution Preparation and Transfers | Chemical splash goggles. A face shield is recommended if there is a splash hazard.[2] | Nitrile or neoprene gloves.[2][3] Ensure gloves are compatible with the solvent being used. | Chemical-resistant laboratory coat.[2] | Work in a certified chemical fume hood. |
| Running Reactions | Chemical splash goggles and a face shield, especially for reactions under pressure or with a risk of splashing.[2] | Nitrile or neoprene gloves.[2][3] Change gloves immediately upon contamination. | Chemical-resistant laboratory coat. Consider a chemical-resistant apron.[4] | All operations should be conducted in a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield.[5] | Heavy-duty nitrile or butyl rubber gloves.[6] | Chemical-resistant coveralls or suit.[6] | A full-face or half-mask air-purifying respirator with appropriate cartridges for organic vapors and particulates.[5] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[7]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
2. Handling:
-
Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particulates.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapors.[8] Wash hands thoroughly after handling, even if gloves were worn.[7][9]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][9]
-
Keep away from strong oxidizing agents and strong bases.[9]
4. Spill Management:
-
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[10][11]
Waste Segregation and Disposal Protocol
| Waste Type | Container | Labeling | Disposal Route |
| Solid Waste | Sealable, compatible container. | "HALOGENATED ORGANIC SOLID WASTE" with the full chemical name. | Through an approved hazardous waste disposal company.[7] |
| Liquid Waste (Solutions) | Sealable, compatible solvent waste container. | "HALOGENATED ORGANIC LIQUID WASTE" with a list of all chemical constituents and their approximate percentages.[10][11] | Through an approved hazardous waste disposal company.[10] |
| Contaminated Labware (e.g., gloves, pipette tips) | Lined, sealable container. | "HALOGENATED SOLID WASTE" | Through an approved hazardous waste disposal company. |
Key Disposal Principles:
-
Do Not mix halogenated waste with non-halogenated waste streams to avoid unnecessary disposal costs and complications.[10][13]
-
Keep waste containers closed except when adding waste.[10][11]
-
Ensure all waste containers are properly labeled with the contents and associated hazards.[10]
References
- 1. This compound | C10H8FNO | CID 23004696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. ehs.utk.edu [ehs.utk.edu]
- 4. Selecting the Right PPE for Chemical Management | Chemwatch [chemwatch.net]
- 5. epa.gov [epa.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. fishersci.com [fishersci.com]
- 8. 5-fluoro-1H-indole-3-carbaldehyde 95% | CAS: 2338-71-8 | AChemBlock [achemblock.com]
- 9. fishersci.com [fishersci.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
